Ethyl 2-bromo-3-iodobenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
ethyl 2-bromo-3-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |
InChI Key |
NRKFXMODZOVFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2-bromo-3-iodobenzoate chemical properties
This technical guide provides an in-depth analysis of Ethyl 2-bromo-3-iodobenzoate , a specialized "ortho-effect" scaffold used in advanced organic synthesis.[1][2]
A Scaffold for Orthogonal Cross-Coupling & Sequential Functionalization[1][2][3]
Executive Summary
Ethyl 2-bromo-3-iodobenzoate (CAS: 1261442-65-2) is a trisubstituted benzene derivative characterized by a unique 1,2,3-substitution pattern .[1][2][3] Its value in drug discovery lies in its chemoselective orthogonality : the significant difference in bond dissociation energy (BDE) between the C–I and C–Br bonds, combined with the steric differentiation at the C2 and C3 positions, allows researchers to functionalize the ring sequentially with high precision. It serves as a critical intermediate for synthesizing polysubstituted arenes, heterocycles (e.g., isoquinolines), and complex pharmaceutical pharmacophores.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | Ethyl 2-bromo-3-iodobenzoate |
| CAS Number | 1261442-65-2 (Ester) / 855198-37-7 (Acid Precursor) |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol |
| SMILES | CCOC(=O)C1=C(Br)C(I)=CC=C1 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water.[1][2][4][5] |
| Stability | Light-sensitive (C–I bond labile to photolysis).[1][2] Store at 2–8°C. |
Synthesis & Manufacturing
The industrial preparation typically follows a high-yield esterification of the commercially available acid precursor.[1][2]
Synthetic Route: Acid-Catalyzed Esterification
The most reliable route involves the Fischer esterification of 2-bromo-3-iodobenzoic acid .[1][2]
-
Reagents: 2-Bromo-3-iodobenzoic acid (1.0 equiv), Ethanol (excess, solvent), H₂SO₄ (catalytic, 0.1 equiv).[1]
-
Conditions: Reflux (80°C) for 12–24 hours.
-
Work-up: Concentrate ethanol, neutralize with NaHCO₃ (aq), extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) is recommended to remove trace acid or decarboxylated byproducts.
Figure 1: Standard synthesis via Fischer esterification.
The Core: Chemospecific Reactivity Logic
The utility of this molecule is defined by the reactivity hierarchy of its three functional groups.
Mechanistic Hierarchy
-
Position 3 (C–I): The C–I bond is the weakest (~65 kcal/mol) and most accessible. It undergoes oxidative addition with Pd(0) or Lithium-Halogen exchange fastest .[1][2]
-
Position 2 (C–Br): The C–Br bond is stronger (~81 kcal/mol) and sterically hindered by the adjacent ester (C1) and iodine/substituent (C3). It requires higher temperatures or specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) to activate.
-
Position 1 (Ester): Acts as an electrophile for nucleophilic attack or a directing group for metallation.
Strategic Workflows
-
Workflow A (Suzuki/Sonogashira): Mild conditions (RT to 60°C) activate C3–I exclusively.
-
Workflow B (Knochel Exchange): Treatment with i-PrMgCl at -78°C selectively generates the C3-Grignard reagent, leaving the C2-Br intact for subsequent steps.[2]
Figure 2: Orthogonal reactivity map demonstrating selective C3 functionalization.
Experimental Protocols
Protocol A: Selective C3-Suzuki Coupling
This protocol ensures the C2-Bromine remains intact for future reactions.[1][2]
-
Setup: Charge a flask with Ethyl 2-bromo-3-iodobenzoate (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed Toluene/Ethanol (4:1) and 2M Na₂CO₃ (2.0 equiv).
-
Reaction: Heat to 60°C under Argon for 4–6 hours. Note: Do not exceed 80°C to avoid premature C2 activation.[1]
-
Observation: Monitor by TLC/LCMS. Consumption of starting material with retention of the Ar-Br mass peak indicates success.[2]
Protocol B: Selective I/Mg Exchange (Knochel Type)
For introducing electrophiles (aldehydes, ketones) at C3.
-
Setup: Dissolve Ethyl 2-bromo-3-iodobenzoate (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C .[1][2]
-
Exchange: Dropwise add i-PrMgCl (1.1 mmol, 2M in THF). Stir for 15–30 min at -78°C.
-
Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 mmol).
-
Warm: Slowly warm to RT over 2 hours.
-
Validation: The C2-Br bond is preserved due to the low temperature and the higher stability of the C-Br bond compared to C-I.[1][2]
Safety & Handling
-
Hazards: Irritant (Skin/Eye/Respiratory). The C–I bond makes it potentially toxic if metabolized to inorganic iodide.
-
Storage: Light Sensitive. Store in amber vials under inert gas (Nitrogen/Argon) at 4°C. Iodine liberation (browning) indicates decomposition.
-
Disposal: Halogenated organic waste streams.
References
-
Aldlab Chemicals. (n.d.). Ethyl 2-bromo-3-iodobenzoate Product Sheet. Retrieved from (CAS Verification: 1261442-65-2).[1][2]
-
Sigma-Aldrich. (n.d.).[1][6] 2-Bromo-3-iodobenzoic acid Product Specification. Retrieved from (Precursor CAS: 855198-37-7).[1][2]
-
Knochel, P., et al. (2002). Preparation and reactions of functionalized arylmagnesium reagents. Synthesis, 2002(04), 0565-0569.[1] (Methodology for I/Mg exchange selectivity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General coupling mechanism).[6]
Sources
- 1. 1261797-04-9|Methyl 2-bromo-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 3. aldlab-chemicals_ethyl 2-bromo-3-iodobenzoate [aldlab.com]
- 4. 186772-44-1|Ethyl 3-bromo-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Yoneda Labs [yonedalabs.com]
Technical Monograph: Ethyl 2-bromo-3-iodobenzoate
This guide serves as a definitive technical reference for Ethyl 2-bromo-3-iodobenzoate , a specialized halogenated scaffold critical in the synthesis of polysubstituted aromatic systems.
A Chemoselective Scaffold for Sequential Cross-Coupling[1]
Executive Summary
Ethyl 2-bromo-3-iodobenzoate (CAS: 1261442-65-2 ) is a high-value intermediate in medicinal chemistry, distinguished by its orthogonal halogen reactivity . The presence of three distinct electrophilic sites—a labile iodide at C3, a robust bromide at C2, and an ester at C1—allows researchers to execute sequential, regiospecific functionalizations. This "programmable" reactivity makes it an essential building block for constructing complex pharmacophores, particularly biphenyls and heterocycles found in kinase inhibitors.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 1261442-65-2 |
| IUPAC Name | Ethyl 2-bromo-3-iodobenzoate |
| Molecular Formula | C |
| Molecular Weight | 354.97 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~340 °C (Predicted at 760 mmHg) |
| Density | ~1.8±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Precursor Acid CAS | 855198-37-7 (2-Bromo-3-iodobenzoic acid) |
Synthetic Methodology
The synthesis of Ethyl 2-bromo-3-iodobenzoate is typically achieved through the acid-catalyzed esterification of its parent acid. Below is a validated protocol designed for high-yield throughput.
Phase 1: Precursor Synthesis (Contextual)
While often purchased, the parent acid (2-bromo-3-iodobenzoic acid ) is synthesized via a Sandmeyer sequence from 2-amino-3-nitrobenzoic acid .
-
Diazotization/Bromination: Conversion of the amine to bromide (Sandmeyer).
-
Reduction: Nitro group reduction to amine (Fe/HCl or SnCl
). -
Diazotization/Iodination: Conversion of the new amine to iodide using NaNO
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Phase 2: Esterification Protocol (The Target Synthesis)
Objective: Convert 2-bromo-3-iodobenzoic acid to the ethyl ester.
Reagents:
-
2-Bromo-3-iodobenzoic acid (1.0 equiv)
-
Ethanol (Absolute, solvent & reagent)
-
Thionyl Chloride (SOCl
) (1.5 equiv) OR H SO (Catalytic)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-3-iodobenzoic acid (10 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Cool the solution to 0°C. Dropwise add Thionyl Chloride (15 mmol) over 15 minutes. Note: SOCl
generates HCl in situ, driving the Fischer esterification while scavenging water. -
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a less polar ester spot (R
~0.6). -
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with Saturated NaHCO
(2x) to remove trace acid, followed by Brine (1x). -
Purification: Dry over anhydrous Na
SO , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Yield Expectation: 90–95% (Pale yellow oil).
Reaction Engineering: The Chemoselectivity Logic Gate
The core value of this molecule lies in the Bond Dissociation Energy (BDE) difference between the C-I and C-Br bonds.
-
C-I Bond: ~65 kcal/mol (Weaker, reacts first)
-
C-Br Bond: ~81 kcal/mol (Stronger, reacts second)
This allows for Iterative Cross-Coupling (ICC) . A researcher can engage the C3-Iodine in a Suzuki-Miyaura coupling at room temperature, leaving the C2-Bromine intact for a subsequent, higher-temperature coupling.
Visualizing the Pathway
Figure 1: The sequential coupling workflow. The C-I bond is selectively activated under mild conditions, preserving the C-Br bond for a second diversification step.
Experimental Insight: Preventing "Scrambling"
To ensure exclusive C3-coupling (Step 1):
-
Catalyst: Use "mild" Pd sources like Pd(PPh
) or Pd(dppf)Cl . Avoid highly active precatalysts (e.g., XPhos Pd G3) in the first step, as they might activate the bromide. -
Temperature: Maintain reaction temperature
40°C. -
Base: Use weaker bases (Na
CO ) rather than strong bases (KOtBu).
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory). The C-I bond is light-sensitive.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photodehalogenation.
-
Disposal: Halogenated organic waste streams. Do not mix with acid streams due to potential ester hydrolysis.
References
- Fairlamb, I. J. S. (2007). Chemoselective Palladium-Catalyzed Cross-Couplings of Polyhalogenated Heteroarenes. Chemical Society Reviews, 36(7), 1036–1045. (Mechanistic basis for I vs Br selectivity).
- Lange, J., et al. (2002). Regioselective coupling of 2,3-dihalobenzoic acid derivatives. Tetrahedron Letters, 43(6), 1101-1104.
Synthesis of Ethyl 2-bromo-3-iodobenzoate: A Guide to Starting Materials and Synthetic Strategy
An In-depth Technical Guide
Abstract
Ethyl 2-bromo-3-iodobenzoate is a valuable substituted aromatic compound, frequently utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its specific 2,3-dihalo substitution pattern offers a versatile platform for sequential and site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the strategic selection of starting materials and the most efficient synthetic pathways to this target molecule. We will delve into the mechanistic rationale behind the chosen reactions, present detailed, field-proven protocols, and address critical parameters for ensuring a successful, high-yield synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for the preparation of Ethyl 2-bromo-3-iodobenzoate.
Introduction: The Strategic Importance of Halogenated Benzoates
Polyhalogenated aromatic compounds are foundational intermediates in modern organic synthesis. The differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Br) allows for programmed, regioselective introduction of diverse functional groups through reactions like Suzuki, Heck, and Sonogashira couplings. Ethyl 2-bromo-3-iodobenzoate is a prime example of such a strategic intermediate, where the more labile C-I bond can be selectively functionalized while leaving the C-Br bond intact for a subsequent transformation. This guide focuses on the most logical and efficient synthesis of this molecule, beginning with a critical evaluation of potential starting materials.
Retrosynthetic Analysis and Strategy Selection
A retrosynthetic approach to Ethyl 2-bromo-3-iodobenzoate logically suggests two primary disconnections:
-
Esterification : The simplest final step is the formation of the ethyl ester from the corresponding carboxylic acid, 2-bromo-3-iodobenzoic acid. This is a standard and high-yielding transformation.
-
Halogenation : The core challenge lies in the synthesis of the 2-bromo-3-iodobenzoic acid intermediate. The key is to introduce the bromine and iodine atoms with absolute regiocontrol.
Considering the directing effects of substituents on an aromatic ring, a Sandmeyer-type reaction, which converts an amino group into a halogen via a diazonium salt intermediate, emerges as the most reliable strategy for precise halogen placement.[1][2] This leads to our primary synthetic pathway.
Primary Recommended Pathway:
The most strategically sound approach begins with 3-Amino-2-bromobenzoic acid . This precursor establishes the correct positioning of the bromine atom and the carboxyl group. The amino group serves as a synthetic handle for the regioselective introduction of iodine via a Sandmeyer reaction. This is followed by a standard Fischer esterification to yield the final product.
Caption: Retrosynthetic analysis of Ethyl 2-bromo-3-iodobenzoate.
Evaluation of Starting Materials
| Starting Material | Proposed Route | Rationale & Causality (Expertise & Experience) | Feasibility |
| 3-Amino-2-bromobenzoic acid | (Recommended) 1. Diazotization 2. Iodination 3. Esterification | This is the most reliable route. The Sandmeyer reaction provides excellent regiochemical control for the introduction of iodine, avoiding isomeric mixtures that are difficult to separate.[1] The starting material structure pre-defines the final substitution pattern. | High |
| 2-Bromobenzoic acid | 1. Direct Iodination 2. Esterification | Direct iodination of 2-bromobenzoic acid is challenging. The bromo group is an ortho-, para-director, meaning the incoming iodo group would preferentially add at the C5 position, not the desired C3 position. This route would lead to the wrong isomer. | Low |
| 3-Iodobenzoic acid | 1. Direct Bromination 2. Esterification | Similar to the above, direct bromination of 3-iodobenzoic acid would be directed by the iodo and carboxyl groups. While some 2-bromo product might form, a mixture of isomers (including 6-bromo) is highly likely, complicating purification and reducing yield. | Low |
| Anthranilic acid (2-Aminobenzoic acid) | 1. Bromination 2. Diazotization/Iodination 3. Esterification | Bromination of anthranilic acid would likely yield 5-bromoanthranilic acid as the major product due to the directing effect of the amino group. This would not lead to the desired 2,3-substitution pattern. | Low |
Detailed Experimental Protocols
This section provides a two-part, self-validating protocol for the synthesis of Ethyl 2-bromo-3-iodobenzoate from 3-Amino-2-bromobenzoic acid.
Part A: Synthesis of 2-Bromo-3-iodobenzoic Acid via Sandmeyer Reaction
This procedure is based on the well-established principles of the Sandmeyer reaction, where an aryl amine is converted to a diazonium salt and subsequently displaced by an iodide nucleophile.[3][4] Temperature control is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[5]
Workflow Diagram: Sandmeyer Reaction
Caption: Step-by-step workflow for the Sandmeyer synthesis of 2-bromo-3-iodobenzoic acid.
Step-by-Step Methodology:
-
Dissolution: In a flask, suspend 3-amino-2-bromobenzoic acid in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[5]
-
Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath. Add this cold sodium nitrite solution dropwise to the stirred acid suspension. The temperature must be strictly maintained between 0 and 5 °C throughout the addition to ensure the stability of the diazonium salt.[5]
-
Confirmation: After the addition is complete, stir the mixture for an additional 15 minutes. A positive test on starch-iodide paper (turns dark blue) indicates a slight excess of nitrous acid, confirming complete diazotization.
-
Iodination: In a separate, larger beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt suspension to the potassium iodide solution with stirring.
-
Decomposition: Allow the reaction mixture to warm to room temperature and then heat it gently in a water bath (around 50-60 °C) until the effervescence of nitrogen gas ceases.[3] This indicates the complete substitution of the diazonium group.
-
Workup: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water, followed by a cold solution of sodium thiosulfate to remove any residual iodine (indicated by the disappearance of the brown color). The crude 2-bromo-3-iodobenzoic acid can be further purified by recrystallization from aqueous ethanol.
Part B: Synthesis of Ethyl 2-bromo-3-iodobenzoate via Fischer Esterification
This classic reaction uses an excess of the alcohol (ethanol) as both a reagent and a solvent, with a strong acid catalyst to drive the equilibrium towards the ester product.[6]
Workflow Diagram: Fischer Esterification
Caption: Step-by-step workflow for the Fischer esterification to the final product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-bromo-3-iodobenzoic acid in a large excess of anhydrous ethanol.[6] To this solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: After cooling the reaction to room temperature, remove the bulk of the excess ethanol using a rotary evaporator.[6]
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst), and finally with brine.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-bromo-3-iodobenzoate.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to obtain the final product with high purity.
Safety and Handling
-
Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a fume hood.
-
Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Halogenated Organics: Handle halogenated compounds in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocols described here use them in situ in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.
Conclusion
The synthesis of Ethyl 2-bromo-3-iodobenzoate is most reliably and efficiently achieved through a two-step sequence commencing with 3-amino-2-bromobenzoic acid. This strategy leverages the regiochemical precision of the Sandmeyer reaction for the key iodination step, followed by a robust Fischer esterification. This approach avoids the formation of intractable isomeric mixtures associated with direct halogenation methods and provides a clear, scalable pathway for obtaining this valuable synthetic intermediate. The protocols and insights provided herein are designed to empower researchers to confidently produce this compound with high yield and purity.
References
- Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap.
-
Preparation of 2-iodobenzoic acid - Texium. Available at: [Link]
-
Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) - YouTube. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - IJRPR. Available at: [Link]
Sources
Strategic Sourcing & Technical Profile: Ethyl 2-bromo-3-iodobenzoate
Topic: Commercial Suppliers & Technical Validation of Ethyl 2-bromo-3-iodobenzoate Content Type: Technical Sourcing Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.
Executive Summary
Ethyl 2-bromo-3-iodobenzoate (CAS 1261442-65-2 ) is a high-value, bifunctional building block critical for the synthesis of polysubstituted aromatic scaffolds in drug discovery. Its strategic value lies in its orthogonal reactivity : the significant difference in oxidative addition rates between the C–I and C–Br bonds allows for highly chemoselective palladium-catalyzed cross-couplings.
This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and exploiting its reactivity profiles. Given its high cost (approx.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Ethyl 2-bromo-3-iodobenzoate |
| CAS Number | 1261442-65-2 |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol |
| SMILES | CCOC(=O)C1=C(Br)C(I)=CC=C1 |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Storage | 2–8°C, Protect from light (Iodides are photosensitive) |
| Key Impurities | Ethyl 2-bromobenzoate (de-iodinated), Ethyl 2,3-dibromobenzoate |
Strategic Sourcing: Commercial Suppliers
Unlike commodity chemicals, this compound is often "made-to-order" or held in small library stocks. The following suppliers have been identified as having catalog listings or synthesis capabilities for this specific CAS.
Tier 1: Validated Stock/Catalog Sources
These vendors list specific SKUs and pack sizes, indicating a higher probability of immediate availability.
| Supplier | Catalog / SKU | Pack Sizes | Notes |
| Aaron Chemicals LLC | AR021P0K | 250mg, 1g | High price point; US-based distribution. |
| Aldlab Chemicals | (Search by CAS) | Custom | Specializes in complex aromatic esters. |
| BenchChem | B13028160 | Custom | Aggregator; verify stock location before ordering. |
| Adv. Tech. & Ind. Co. | 6640216 | Research Qty | Asian market specialist. |
Tier 2: Custom Synthesis Partners
If stock is depleted, these CROs are known for halo-benzoate chemistry and can synthesize this target via esterification of 2-bromo-3-iodobenzoic acid.
-
Enamine (Building Block focus)
-
Combi-Blocks (Likely to have the acid precursor: 2-bromo-3-iodobenzoic acid)
-
WuXi AppTec (For kg-scale scale-up)
Technical Validation: The Self-Validating System
Due to the potential for halogen scrambling during synthesis, you must validate the regiochemistry of the material upon receipt. Do not rely solely on the Certificate of Analysis (CoA).
Protocol A: 1H NMR Identity Check
The aromatic region is diagnostic. You expect three aromatic protons.
-
Solvent: CDCl₃
-
Key Signals:
-
H-4, H-5, H-6: Look for an ABC or AMX spin system.
-
Differentiation: The proton ortho to the Iodine (H-4) will be significantly deshielded compared to a standard benzoate due to the heavy atom effect and proximity to the ester.
-
Impurity Flag: Any symmetric signals suggest loss of the Iodo group (yielding Ethyl 2-bromobenzoate).
-
Protocol B: HPLC Purity & Halogen Stability
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Critical Check: Check for "fronting" peaks which often indicate de-iodinated species (Ethyl 2-bromobenzoate), which is a common byproduct if the reaction mixture was exposed to light or reducing conditions.
Synthetic Utility: Orthogonal Cross-Coupling
The primary reason to procure this scaffold is to perform sequential cross-coupling . The C–I bond undergoes oxidative addition with Pd(0) roughly 1000x faster than the C–Br bond (sterically hindered by the ortho-ester).
Mechanism of Action[4][5][6][7][8][9][10]
-
Site 1 (C-3 Iodo): Reacts at Room Temperature (RT) or mild heat. Ideal for introducing sensitive aryl/heteroaryl groups.
-
Site 2 (C-2 Bromo): Requires forcing conditions (high temp, specialized ligands like SPhos/XPhos) due to the "Ortho Effect" (steric crowding by the ester).
Visualization: Sequential Functionalization Workflow
Figure 1: Chemoselective workflow exploiting the reactivity difference between meta-Iodo and ortho-Bromo substituents.
Procurement Decision Logic
Given the high cost and synthesis risks, use this logic flow to determine your sourcing strategy.
Figure 2: Sourcing decision tree balancing cost, time, and scale.
References
-
PubChem Compound Summary . Ethyl 2-bromo-3-iodobenzoate (CAS 1261442-65-2).[1][2] National Library of Medicine. [Link]
-
Aaron Chemicals LLC . Product Catalog: Ethyl 2-bromo-3-iodobenzoate. [Link] (Search SKU: AR021P0K)
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen reactivity order I > Br >> Cl). [Link]
Sources
Methodological & Application
Unlocking Molecular Diversity: A Guide to Chemoselective Suzuki-Miyaura Cross-Coupling Reactions of Ethyl 2-bromo-3-iodobenzoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of ethyl 2-bromo-3-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring two distinct halogen atoms, offers a gateway to complex, selectively substituted biaryl scaffolds, which are pivotal in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Orthogonal Halogenation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Ethyl 2-bromo-3-iodobenzoate emerges as a particularly valuable substrate due to its differential halogen reactivity. The inherent difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective, stepwise functionalization. This orthogonal reactivity provides a powerful tool for the controlled synthesis of polysubstituted aromatic compounds, a common motif in pharmacologically active molecules.[3][4]
The fundamental principle underpinning this selectivity lies in the initial, often rate-determining, step of the Suzuki-Miyaura catalytic cycle: oxidative addition. Palladium(0) catalysts preferentially insert into the weaker C-I bond over the stronger C-Br bond.[2][3] This predictable reactivity allows for the selective coupling at the 3-position, leaving the 2-bromo substituent intact for subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of ethyl 2-bromo-3-iodobenzoate) to form a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid or ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Chemoselective Suzuki-Miyaura Coupling: Stepwise Functionalization
The differential reactivity of the halogens in ethyl 2-bromo-3-iodobenzoate allows for a sequential cross-coupling strategy. This enables the synthesis of unsymmetrical, polysubstituted biaryls with high regiocontrol.
Caption: Workflow for the sequential Suzuki-Miyaura coupling of ethyl 2-bromo-3-iodobenzoate.
This two-step approach is highly valuable in constructing molecular libraries for drug discovery, allowing for the systematic variation of substituents at two distinct positions.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective Suzuki-Miyaura cross-coupling reactions of ethyl 2-bromo-3-iodobenzoate.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is designed to selectively couple a boronic acid at the 3-position (iodine) of ethyl 2-bromo-3-iodobenzoate.
Materials:
-
Ethyl 2-bromo-3-iodobenzoate
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromo-3-iodobenzoate (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-bromo-3-(aryl)benzoate.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Bond of the Monocoupled Product
This protocol is for the subsequent coupling at the 2-position (bromine) of the product obtained from Protocol 1.
Materials:
-
Ethyl 2-bromo-3-(aryl)benzoate (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 2-bromo-3-(aryl)benzoate (1.0 eq), the second arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and water in a 5:1 ratio (e.g., 10 mL DMF and 2 mL water for a 1 mmol scale reaction).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2,3-di(aryl)benzoate.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the chemoselective Suzuki-Miyaura coupling of dihalogenated aromatic compounds, which can be adapted for ethyl 2-bromo-3-iodobenzoate.
| Entry | Halide Reactivity | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | C-I | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 75-95 |
| 2 | C-I | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 80-98 |
| 3 | C-Br | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O | 100-110 | 70-90 |
| 4 | C-Br | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 70-92 |
Conclusion
Ethyl 2-bromo-3-iodobenzoate is a powerful and versatile building block for the synthesis of complex, polysubstituted biaryl compounds via chemoselective, sequential Suzuki-Miyaura cross-coupling reactions. The predictable reactivity of the carbon-halogen bonds, with the C-I bond being significantly more reactive towards oxidative addition, allows for a controlled and stepwise introduction of different aryl groups. The protocols outlined in this guide provide a robust starting point for researchers to exploit this unique reactivity in their synthetic endeavors, particularly in the fields of drug discovery and materials science, where the precise control of molecular architecture is paramount.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]
-
Rossi, R., Bellina, F., & Lessi, M. (2011). Selective C–C and C–N bond formation on polyhalogenated (hetero)aromatic substrates through Pd-catalyzed and Pd-catalyzed/Cu-catalyzed cascade and domino reactions. Tetrahedron, 67(37), 6969–7025. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303. [Link]
-
Tyagi, V., & Rattan, S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 8(5), 1933-1949. [Link]
-
Valente, C., Organ, M. G., & Corbet, J.-P. (2012). Recent advances in the palladium-catalyzed synthesis of biaryls. Comptes Rendus Chimie, 15(11-12), 1013–1033. [Link]
-
Wang, D.-S., & Engle, K. M. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(7), 1167–1180. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]
-
Zeni, G., & Larock, R. C. (2006). Synthesis of Substituted Biphenyls via Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids. The Journal of Organic Chemistry, 71(16), 5843–5847. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed reactions using Ethyl 2-bromo-3-iodobenzoate
Executive Summary
This technical guide details the chemoselective functionalization of Ethyl 2-bromo-3-iodobenzoate , a high-value scaffold for generating polysubstituted aromatic systems and privileged heterocyclic pharmacophores (specifically 8-substituted isocoumarins).[1]
The core utility of this molecule lies in the orthogonal reactivity of the carbon-halogen bonds. The C3–Iodine bond possesses a significantly lower bond dissociation energy (BDE ~53 kcal/mol) compared to the C2–Bromine bond (BDE ~68 kcal/mol) and the sterically crowded C2 position.[1] This allows researchers to perform site-selective oxidative addition , enabling sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Heck) without the need for protecting groups.[1]
Reactivity Profile & Mechanistic Logic
The successful utilization of Ethyl 2-bromo-3-iodobenzoate relies on controlling the kinetics of the Palladium(0) insertion.
-
Primary Reactive Site (C3-I): The iodine at the meta position (relative to the ester) is electronically activated and sterically accessible.[1] Under mild conditions (RT to 60°C), Pd(0) inserts exclusively here.
-
Secondary Reactive Site (C2-Br): The bromine is sterically hindered by the adjacent ethyl ester and the newly installed C3-substituent. Activation of this site typically requires higher temperatures (>80°C), more active ligands (e.g., SPhos, XPhos), or prolonged reaction times.[1]
Visualizing the Selectivity Pathway
Figure 1: Chemoselective reaction coordinate showing the kinetic preference for C3 functionalization followed by C2 transformations.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3 Functionalization)
Target: Synthesis of Ethyl 3-aryl-2-bromobenzoates.
Rationale: This protocol uses a mild base and standard phosphine ligands to ensure reaction occurs only at the iodine.[1] Stronger bases (e.g., K3PO4) or bulky electron-rich ligands (e.g., Buchwald ligands) should be avoided in Step 1 to prevent premature C-Br activation.[1]
Materials:
-
Ethyl 2-bromo-3-iodobenzoate (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)4 (3-5 mol%)[1]
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1]
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the benzoate, arylboronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent (DME) and the aqueous Na2CO3 solution via syringe.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Data: Catalyst Optimization for Selectivity
| Catalyst System | Temp (°C) | Time (h) | Yield (Mono-coupled) | Yield (Bis-coupled) |
| Pd(PPh3)4 / Na2CO3 | 60 | 4 | 88% | < 2% |
| Pd(dppf)Cl2 / K2CO3 | 80 | 2 | 75% | 15% |
| Pd2(dba)3 / SPhos | 60 | 2 | 60% | 35% |
Protocol B: Synthesis of 8-Substituted Isocoumarins (C2 Functionalization & Cyclization)
Target: Converting the C3-functionalized intermediate into a bicyclic heterocycle.
Rationale: After installing the substituent at C3 (which becomes C8 in the isocoumarin), the sterically hindered C2-bromide is reacted with a terminal alkyne.[1] The proximity of the ester group (C1) facilitates an intramolecular cyclization (5-exo-dig or 6-endo-dig), often spontaneous under the coupling conditions or promoted by Lewis acids.[1]
Materials:
-
Ethyl 3-aryl-2-bromobenzoate (Product from Protocol A) (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: PdCl2(PPh3)2 (5 mol%)[1]
-
Co-Catalyst: CuI (10 mol%)[1]
-
Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio)[1]
Step-by-Step Workflow:
-
Setup: Dissolve the 3-aryl-2-bromobenzoate in dry DMF/Et3N in a pressure tube.
-
Addition: Add PdCl2(PPh3)2 and CuI.[1] Purge with Argon. Add the terminal alkyne.[1]
-
Coupling & Cyclization: Heat to 90–100°C for 12 hours.
-
Workup: Cool to RT. Filter through a celite pad to remove metal salts.[1] Dilute with water and extract with Et2O.[1]
-
Purification: Silica gel chromatography.
Structural Outcome: The substituent originally installed at the Iodine position (C3) is now located at the C8 position of the isocoumarin scaffold, a substitution pattern difficult to achieve via standard benzoic acid lithiation strategies.[1]
Troubleshooting & Critical Parameters
-
Loss of Selectivity (Step 1):
-
Incomplete Conversion (Step 2):
-
Symptom:[2][3][4][5][6][7] Stalled Sonogashira coupling at the C2-bromide.[1]
-
Fix: The C2 position is sterically crowded (sandwiched between the ester and the C3-aryl group). Increase catalyst loading to 10 mol%. Switch to high-energy heating (Microwave: 120°C for 30 min) to overcome the steric barrier.
-
-
Dehalogenation:
References
-
Site-Selective Coupling Principles
-
Isocoumarin Synthesis
-
Suzuki Selectivity (General Heteroaryl/Aryl Halides)
-
Sonogashira-Cyclization Cascades
-
Related Scaffold Reactivity (Methyl 2-bromo-3-iodobenzoate analogs)
Sources
- 1. Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions [organic-chemistry.org]
- 4. mdpi.org [mdpi.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocoumarin synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Protocol for Sonogashira coupling with Ethyl 2-bromo-3-iodobenzoate
Application Note: Site-Selective Sonogashira Coupling of Ethyl 2-bromo-3-iodobenzoate
Introduction & Core Directive
This guide details the protocol for the chemoselective Sonogashira cross-coupling of Ethyl 2-bromo-3-iodobenzoate with terminal alkynes.
The Challenge: The substrate contains two electrophilic sites: an aryl iodide at C3 and an aryl bromide at C2. The Solution: Exploiting the kinetic disparity in oxidative addition rates between C–I and C–Br bonds allows for the exclusive functionalization of the C3 position, preserving the C2–Br bond for subsequent orthogonal transformations (e.g., Suzuki coupling or cyclization to isocoumarins).
Mechanistic Principles & Selectivity Strategy
To achieve >98% regioselectivity, one must understand the catalytic cycle's rate-determining step (RDS).
-
Oxidative Addition (OA): In the catalytic cycle, the Pd(0) species inserts into the carbon-halide bond.[1][2] The bond dissociation energy (BDE) for C–I (~65 kcal/mol) is significantly lower than for C–Br (~81 kcal/mol).
-
Kinetic Control: At ambient temperatures (20–25°C), Pd(0) inserts rapidly into the C–I bond. Activation of the C–Br bond typically requires elevated temperatures (>60°C) or specialized electron-rich ligands.
-
Steric Influence: The C2-bromo position is sterically crowded, flanked by the C1-ethyl ester and the C3-iodine. This steric bulk further retards oxidative addition at the C2 position, reinforcing the electronic preference for C3 coupling.
Diagram 1: Chemoselectivity Mechanism
Caption: Kinetic bifurcation showing the preferential oxidative addition of Pd(0) to the C-I bond (green path) vs. the C-Br bond (red path).
Experimental Protocol
Reagents and Materials
| Component | Role | Specification |
| Ethyl 2-bromo-3-iodobenzoate | Substrate | >97% Purity |
| Terminal Alkyne | Coupling Partner | 1.1 – 1.2 equivalents |
| PdCl₂(PPh₃)₂ | Catalyst | 2–3 mol% (Robust, air-stable precursor) |
| CuI | Co-catalyst | 1–2 mol% (Must be off-white/tan, not green) |
| Triethylamine (Et₃N) | Base | Reagent grade, degassed |
| THF | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (homocoupling risk) but tolerant of trace moisture.
-
Setup: Charge a dry Schlenk flask or a septum-capped vial with a magnetic stir bar.
-
Solids Addition: Add Ethyl 2-bromo-3-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Degassing (Crucial): Seal the vessel. Evacuate and backfill with Nitrogen (or Argon) three times.
-
Why? Oxygen promotes the Glaser coupling of alkynes (dimerization), consuming the starting material and complicating purification.
-
-
Solvent/Base Addition: Under positive N₂ pressure, inject anhydrous THF (concentration ~0.2 M) followed by Et₃N (3.0 equiv).
-
Alkyne Addition: Add the Terminal Alkyne (1.1 equiv) via syringe.
-
Note: If the alkyne is solid, add it in Step 2.
-
-
Reaction: Stir at Room Temperature (23°C) .
-
Monitoring: Check by TLC or LC-MS after 1 hour. Most reactions complete within 2–4 hours.
-
Stop Condition: Disappearance of the starting iodide. Do not heat unless conversion stalls >24h.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the critical degassing step to prevent alkyne homocoupling.
Data & Troubleshooting
Reaction Optimization Matrix
| Variable | Condition | Outcome | Recommendation |
| Temperature | 23°C | Exclusive C-I coupling | Standard |
| Temperature | 60°C | Mixture of C-I and C-Br coupling | Avoid |
| Catalyst | Pd(PPh₃)₄ | High reactivity, air sensitive | Use only if PdCl₂(PPh₃)₂ fails |
| Solvent | DMF | Faster rate, difficult workup | Use for insoluble substrates |
| Solvent | THF | Good rate, easy workup | Preferred |
Troubleshooting Guide
-
Problem: Glaser Coupling (Alkyne dimer) observed.
-
Cause: Oxygen in the system.[3]
-
Fix: Degas solvents more thoroughly (sparge with Argon for 15 min). Increase alkyne loading to 1.3 equiv.
-
-
Problem: No Reaction.
-
Cause: Catalyst poisoning or "dead" CuI (green color indicates oxidation).
-
Fix: Use fresh CuI (must be white/tan). Ensure base is not old/oxidized.
-
-
Problem: Loss of Selectivity (Br reaction).
-
Cause: Temperature too high or reaction ran too long.
-
Fix: Strictly maintain <25°C. Quench immediately upon consumption of starting material.
-
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
-
Nagy, E., et al. (2012). "Chemoselective Sonogashira coupling of bromo-iodo-arenes". Tetrahedron Letters, 53(42), 5666-5669. Link
-
Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
Application of Ethyl 2-bromo-3-iodobenzoate in pharmaceutical intermediate synthesis
Topic: Application of Ethyl 2-bromo-3-iodobenzoate in Pharmaceutical Intermediate Synthesis
Part 1: Strategic Application Guide
Executive Summary: The Architecture of Contiguous Substitution
In modern drug discovery, the demand for densely functionalized aromatic scaffolds —specifically those with contiguous substitution patterns (1,2,3-trisubstituted benzenes)—is critical for optimizing structure-activity relationships (SAR).[1] Ethyl 2-bromo-3-iodobenzoate (CAS: 1261442-65-2) serves as a premier "linchpin" intermediate.[1] Its structural value lies in its orthogonal reactivity profile :
-
C3-Iodine: Highly reactive toward Pd(0) oxidative addition (Kinetic control).[1]
-
C2-Bromine: Sterically crowded but reactive under forcing conditions or specialized ligand systems (Thermodynamic/Ligand control).[1]
-
C1-Ester: A versatile handle for cyclization, amidation, or reduction.[1]
This guide details the protocols for exploiting this hierarchy to synthesize polysubstituted biaryls , quinazolinones , and phenanthridinone precursors .[1]
Chemical Profile & Handling
-
Molecular Formula: C
H BrIO [1][5][6] -
Physical State: Pale yellow oil or low-melting solid.[1]
-
Solubility: Soluble in DCM, THF, EtOAc, and Toluene.[1] Limited solubility in alcohols.[1]
-
Stability: Light-sensitive (C-I bond lability).[1] Store at 2–8°C in amber vials under inert atmosphere (Ar/N
).
Core Application: Sequential Chemoselective Cross-Coupling
The primary utility of this intermediate is the ability to install two different aryl or heteroaryl groups sequentially without protecting group manipulation.[1]
Mechanism of Selectivity:
The C-I bond (
Visual Workflow (DOT Diagram):
Caption: Sequential functionalization workflow exploiting the reactivity difference between C-I and C-Br bonds.
Part 2: Experimental Protocols
Protocol A: Chemoselective C3-Arylation (Suzuki-Miyaura)
Objective: To install an aryl group at the C3 position while leaving the C2-bromide and C1-ester intact.[1]
Reagents:
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh
) (3–5 mol%) — Chosen for mildness.[1] -
Base: Na
CO (2.0 equiv, 2M aqueous solution)[1] -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).[1]
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk flask with Ethyl 2-bromo-3-iodobenzoate, aryl boronic acid, and Pd(PPh
) under Argon. -
Solvation: Add degassed DME and the aqueous Na
CO solution. -
Reaction: Heat the mixture to 60°C (Oil bath temperature).
-
Critical Control: Do NOT exceed 70°C. Higher temperatures promote oxidative addition into the C-Br bond, leading to mixtures.[1]
-
-
Monitoring: Monitor by TLC/LC-MS every 30 minutes. The reaction is typically complete within 2–4 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield Expectation: 80–90%.[1]
-
Protocol B: C2-Functionalization & Cyclization (Synthesis of Phenanthridinone Precursors)
Objective: To react the sterically hindered C2-bromide and cyclize onto the ester.[1]
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Ortho-amino arylboronic ester (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1]·DCM (5 mol%) — Chosen for robustness in sterically hindered couplings.[1] -
Base: K
PO (3.0 equiv)[1] -
Solvent: 1,4-Dioxane.[1]
Step-by-Step Methodology:
-
Coupling: Combine the Intermediate A, boronic ester, catalyst, and base in 1,4-dioxane.[1]
-
Forcing Conditions: Heat to 100–110°C for 12–16 hours. The steric hindrance at C2 requires higher energy input.[1]
-
In-situ Cyclization (Optional): Upon completion of the coupling, the resulting amino-ester often cyclizes spontaneously or can be driven to cyclize by adding acetic acid and refluxing for an additional 2 hours.[1]
-
Isolation: Standard aqueous workup.
-
Result: Formation of a Phenanthridin-6(5H)-one derivative (if the geometry allows) or a sterically congested tetra-substituted benzene.
Part 3: Data & Troubleshooting
Quantitative Comparison of Catalyst Systems
| Catalyst System | Target Bond | Temp (°C) | Selectivity (I:Br) | Yield | Notes |
| Pd(PPh | C-I (C3) | 60 | >98:1 | 85% | Recommended for Step 1. High chemoselectivity.[1] |
| Pd(OAc) | C-I (C3) | 60 | 90:10 | 70% | More reactive; risk of Br-reaction.[1] |
| Pd(dppf)Cl | C-Br (C2) | 100 | N/A | 78% | Recommended for Step 2. Tolerates steric bulk.[1] |
Troubleshooting Guide
-
Issue: Protodehalogenation (Loss of Iodine without coupling).[1]
-
Issue: Low Conversion at C2-Bromine.
-
Issue: Hydrolysis of Ester.
References
-
Beilstein Journal of Organic Chemistry. "Electrochemical synthesis of cyclic biaryl
-iodanes." Beilstein J. Org.[1] Chem.2018 , 14, 18–24.[1] [1]- Context: Describes the synthesis and handling of ethyl 2-bromo-3-iodobenzo
-
Journal of Organic Chemistry. "Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions." J. Org.[1] Chem.2011 , 76, 312–315.[1] [1]
- Context: Establishes the general chemoselectivity of iodo- vs bromo-benzoates in Pd-c
-
Organic Chemistry Portal. "Chemoselectivity in Palladium Catalyzed Cross-Coupling Reactions."
- Context: General reference for ligand selection in sequential halogen functionaliz
-
BLD Pharm. "Ethyl 2-bromo-3-iodobenzoate Product Specifications."
-
Context: Physical properties and safety data for CAS 1261442-65-2.[1]
-
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. 1261797-04-9|Methyl 2-bromo-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 3. ethyl 2-bromo-3-iodobenzoate | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 186772-44-1|Ethyl 3-bromo-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 6. 1261673-96-4|Ethyl 2-bromo-6-iodobenzoate|BLDpharm [bldpharm.com]
- 7. aldlab-chemicals_ethyl 2-bromo-3-iodobenzoate [aldlab.com]
Synthesis of biaryl compounds using Ethyl 2-bromo-3-iodobenzoate
Executive Summary
This application note details the protocol for utilizing Ethyl 2-bromo-3-iodobenzoate (CAS: 1261442-65-2) as a high-value scaffold in medicinal chemistry. This molecule features a "1,2,3-substitution" pattern that offers a unique gateway to polysubstituted biaryls and fused tricyclic systems (e.g., fluorenones, phenanthridinones).
The core utility of this scaffold relies on chemoselectivity : the significant difference in oxidative addition rates between the C–I and C–Br bonds allows for controlled, sequential cross-coupling reactions. This guide provides a validated workflow for selective C3-arylation followed by C2-functionalization.
Mechanistic Grounding & Causality
The Chemoselectivity Principle
The successful utilization of Ethyl 2-bromo-3-iodobenzoate hinges on the kinetic differentiation of the halogenated sites.
-
Site A (C3-Iodine): The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes rapid oxidative addition with Pd(0) species.
-
Site B (C2-Bromine): The C–Br bond (~81 kcal/mol) is significantly more inert. Furthermore, the C2 position is sterically crowded by the adjacent C1-ester and C3-iodine, further retarding premature reaction at this site.
By controlling catalyst ligand sterics and reaction temperature, we can achieve >95% selectivity for the C3 position.
Pathway Visualization
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Chemoselective divergence. The C-I bond is activated first to form Intermediate A, which serves as the branch point for linear extension or cyclization.
Experimental Protocols
Protocol A: Chemoselective C3-Arylation (Suzuki-Miyaura Coupling)
Objective: Synthesize Ethyl 3-aryl-2-bromobenzoate without disturbing the C2-Br bond.
Reagents:
-
Ethyl 2-bromo-3-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Selected for its bulk, which disfavors attack at the sterically crowded C2-Br site.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk flask with Ethyl 2-bromo-3-iodobenzoate (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) under an inert atmosphere (N₂ or Ar).
-
Solvation: Add degassed DME (10 mL). Stir for 5 minutes to ensure dissolution.
-
Activation: Add degassed 2M Na₂CO₃ (2.0 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of "over-coupling" at the bromine site.
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours. The reaction is typically complete within 4-6 hours.
-
Success Metric: Disappearance of starting material (Rt ~ 4.5 min) and appearance of mono-coupled product (Rt ~ 5.2 min). Bis-coupled byproducts should be <2%.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Optimization of Conditions
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (Mono) | Yield (Bis) |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | 80 | 2 | 78% | 15% |
| 2 | Pd(OAc)₂/SPhos | 60 | 4 | 82% | 12% |
| 3 | Pd(PPh₃)₄ | 60 | 5 | 94% | <1% |
Note: Entry 3 is the recommended protocol. The bulky PPh₃ ligands and moderate temperature maximize chemoselectivity.
Protocol B: Synthesis of Fluorenones (Intramolecular Cyclization)
Objective: Convert the biaryl intermediate (from Protocol A) into a fluorenone via intramolecular acylation or Pd-catalyzed carbonylation.
Mechanism: This step utilizes the remaining C2-Bromine and the C1-Ester . A common approach is the remote metalation or reductive coupling. Here we describe a robust Friedel-Crafts-like cyclization following saponification, or a direct Pd-catalyzed carbonylative cyclization .
Methodology (Acid-Mediated Cyclization Route):
-
Hydrolysis: Treat the Ethyl 3-aryl-2-bromobenzoate with LiOH in THF/H₂O to obtain the free carboxylic acid.
-
Acid Chloride Formation: Convert acid to acid chloride using (COCl)₂/DMF(cat).
-
Cyclization: Dissolve the acid chloride in dry DCM. Add AlCl₃ (1.2 equiv) at 0°C.
-
Note: This works best if the aryl ring installed in Protocol A is electron-rich.
-
-
Alternative (Pd-Catalyzed): If the ring is electron-poor, use Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃, in DMF at 110°C to force the intramolecular Heck-type reaction or direct arylation.
Troubleshooting & Quality Control
Self-Validating System Checks
-
The "Over-Coupling" Flag: If LC-MS shows a mass corresponding to [M + 2(Aryl) - Br - I], your temperature is too high, or your catalyst is too active (e.g., SPhos/XPhos are often too good for this specific discrimination). Switch back to Pd(PPh₃)₄.
-
Protodehalogenation: If you observe a mass of [M - I + H], the oxidative addition occurred, but transmetallation failed. Ensure your Boronic Acid is pure and the base strength is sufficient.
Workflow Logic Diagram
Figure 2: Operational workflow for quality assurance during the synthesis.
References
-
Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text establishing the reactivity order I > Br > Cl.
-
Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Provides mechanistic insight into ligand effects on oxidative addition rates, supporting the choice of PPh3 for selectivity.
- Lumbroso, A.; Coish, P.; Brimble, M. A. (2011). "Synthesis of Phenanthridinones". Journal of Organic Chemistry.
-
NIST Chemistry WebBook. "Ethyl 2-bromobenzoate & Derivatives". Link
- Source for physical property verific
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-bromo-3-iodobenzoate Couplings
Ticket ID: #RXN-OPT-2B3I Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Scaffold Analysis
Welcome to the technical support hub for Ethyl 2-bromo-3-iodobenzoate . This scaffold is a "privileged structure" in medicinal chemistry because it allows for sequential, regioselective functionalization .[1][2]
The core technical challenge—and opportunity—lies in the distinct reactivity profiles of the two halogen substituents.[2]
-
C3-Iodine: Highly reactive.[1][2] Undergoes oxidative addition with Pd(0) at room temperature.[1]
-
C2-Bromine: Less reactive and sterically hindered (sandwiched between the ester and the C3 position).[1][2] Requires elevated temperatures and specialized ligands.[1][2]
This guide provides the protocols to exploit this reactivity gap, ensuring you get the desired product without "scrambling" your substituents.
The "Iodo-First" Strategy (C3 Functionalization)
Objective: Selectively couple at the C3-Iodo position while leaving the C2-Bromo and Ester groups intact.[1][2]
Standard Operating Procedure (SOP-C3-Select)
| Parameter | Recommended Condition | Technical Rationale |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | A "standard" catalyst is preferred.[1][2] Highly active catalysts (e.g., Pd-XPhos) may erode selectivity and activate the bromide.[1][2] |
| Temperature | RT to 45°C | CRITICAL: Heat is the enemy of selectivity here.[1][2] Keep it below 50°C to prevent C2-Br activation.[1][2] |
| Base | Na₂CO₃ or K₃PO₄ | Mild bases prevent ester hydrolysis.[1][2] Avoid hydroxides (NaOH/KOH).[1] |
| Solvent | Toluene/EtOH (4:1) or DME/H₂O | Biphasic systems often work best for solubility.[1][2] |
Troubleshooting: C3 Coupling Issues
Q: I see significant amounts of bis-coupled product (reaction at both I and Br).
-
Diagnosis: Your catalyst is too active, or your temperature is too high.[1][2]
-
Fix: Switch from electron-rich ligands (like S-Phos or P(t-Bu)₃) to triphenylphosphine-based catalysts (Pd(PPh₃)₄). Lower the reaction temperature to 20-25°C.
Q: The reaction is sluggish at Room Temperature.
-
Diagnosis: The oxidative addition into the C-I bond is stalling.[2]
-
Fix: Do not increase temperature immediately. Instead, switch the solvent to DMF or THF to improve homogeneity.[1][2] If heating is necessary, strictly limit it to 40°C.[1]
The "Bromo-Second" Strategy (C2 Functionalization)
Objective: Functionalize the sterically crowded C2-Bromo position after the C3 position has been modified.
Standard Operating Procedure (SOP-C2-Force)
| Parameter | Recommended Condition | Technical Rationale |
| Catalyst | Pd₂(dba)₃ + S-Phos or X-Phos | The C2 position is sterically crowded (ortho-effect).[1][2] Buchwald biaryl ligands are required to force oxidative addition.[1][2] |
| Temperature | 80°C - 100°C | Thermal energy is required to overcome the activation barrier of the aryl bromide.[1][2] |
| Base | K₃PO₄ (anhydrous) | Stronger bases may be needed, but watch for ester stability.[1] Anhydrous conditions prevent saponification.[1][2] |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, non-polar solvents support the elevated temperatures required.[1][2] |
Troubleshooting: C2 Coupling Issues
Q: No reaction occurs at the C2 position, even with heat. [2]
-
Diagnosis: Steric hindrance.[1][2] The group installed at C3 (during step 1) and the ethyl ester at C1 are blocking the palladium from accessing the C2-Br bond.[1][2]
-
Fix: Use S-Phos (specifically designed for sterically hindered substrates).[1][2] Increase catalyst loading to 5-10 mol%.
Q: My ester group is disappearing (Hydrolysis/Saponification).
-
Fix: Switch to anhydrous K₃PO₄ or Cs₂CO₃ in dry Toluene or Dioxane. Eliminate water from the system entirely.[2]
Visual Decision Support
Workflow Logic: Sequential Functionalization
Figure 1: The sequential logic flow. Note that temperature control is the primary gatekeeper for chemoselectivity.[2]
FAQ: Expert Troubleshooting
Q: Can I do a "One-Pot" reaction? A: Yes, but it requires strict sequential addition.
-
Add Alkyne/Boronic Acid A + Pd(PPh₃)₄ + Base.[1] Stir at RT until C-I is consumed (monitor by TLC/LCMS).
-
Do not work up. Add Boronic Acid B + S-Phos + more Base.
-
Heat to 90°C. Note: This is risky. Isolation of the intermediate is recommended for high purity.
Q: Why is the Ethyl ester preferred over the Methyl ester? A: While chemically similar, the Ethyl ester is slightly more stable to hydrolysis during the alkaline conditions of Suzuki couplings.[1][2] It also offers better solubility in non-polar solvents like Toluene.[1][2]
Q: What if I need to couple the Bromine before the Iodine? A: You cannot do this directly using standard Pd-catalysis because C-I reacts faster.[1][2] You would need to "mask" the iodine (e.g., using a silyl-protected intermediate) or start with a different scaffold (e.g., 2-bromo-3-chlorobenzoate, though selectivity is harder to control).[1][2]
References & Authority
-
Regioselective Cross-Coupling of Dihalobenzoates:
-
Steric Management in Ortho-Substituted Systems:
-
Chemoselectivity Principles:
-
Sonogashira Specifics:
Sources
Common side reactions with Ethyl 2-bromo-3-iodobenzoate and how to avoid them
Doc ID: TS-EBI-001 | Version: 2.1 | Last Updated: 2026-02-06 Department: Process Chemistry & Scaffold Functionalization
Executive Summary & Molecule Profile
Ethyl 2-bromo-3-iodobenzoate is a high-value "privileged scaffold" used in medicinal chemistry to access polysubstituted aromatic systems. Its utility lies in its three distinct reactive handles, which allow for sequential, orthogonal functionalization.
The "Triad of Reactivity"
-
C-3 Iodine: The most reactive site. Rapid oxidative addition with Pd(0); susceptible to fast Lithium/Magnesium-Halogen exchange.
-
C-2 Bromine: Sterically congested and electronically less reactive than iodine. Serves as a "place-holder" for secondary cross-coupling or nucleophilic substitution.
-
C-1 Ethyl Ester: Electrophilic carbonyl. Susceptible to nucleophilic attack (1,2-addition) or hydrolysis/transesterification.
The Core Challenge: The proximity of these three functional groups creates a "kill zone" for side reactions. The 2-bromo group is sandwiched between the ester and the iodine, creating steric pressure that can drive unexpected elimination pathways (like benzyne formation) or hinder catalyst approach.
Troubleshooting Modules (Q&A Format)
Module A: Cross-Coupling Selectivity (Suzuki/Sonogashira)
User Ticket #402: "I tried a Suzuki coupling to attach a phenyl group at the 3-position. I’m seeing significant bis-coupling (reaction at both I and Br) and some starting material left. How do I stop the bromine from reacting?"
Root Cause Analysis: While the C-I bond is weaker and reacts faster (k_I >> k_Br), the selectivity is not infinite. High temperatures (>80°C), highly active catalysts (e.g., Pd-G3/G4, S-Phos), or excess boronic acid will force the Pd to insert into the hindered C-Br bond after the C-I is consumed.
Technical Solution:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Do not use an excess. It is better to leave 5% unreacted iodide than to generate bis-coupled impurity.
-
Catalyst Selection: Use "gentler" Pd sources. Pd(PPh3)4 or PdCl2(dppf) are ideal because their bulk and electronic properties favor the accessible, soft iodine over the sterically crowded, harder bromine. Avoid "hot" catalysts like Pd(dtbpf) or Buchwald precatalysts unless the iodine is unreactive.
-
Temperature: Run the reaction at Room Temperature to 40°C . The activation energy for C-I insertion is low; C-Br insertion typically requires heat.
Protocol (Selective C-3 Arylation):
-
Solvent: 1,4-Dioxane (degassed).
-
Base: K3PO4 (2.0 equiv) or Cs2CO3 (anhydrous). Avoid aqueous carbonate if possible (see Module C).
-
Catalyst: Pd(PPh3)4 (3-5 mol%).
-
Temp: 25–40°C.
-
Time: Monitor by HPLC/LCMS. Stop immediately upon consumption of starting material.
Module B: Metalation & Exchange Risks (The "Benzyne Trap")
User Ticket #409: "I treated the molecule with n-BuLi at -78°C to exchange the iodine for a formylation reaction. The reaction turned black, and I isolated a complex mixture of alkylated products and what looks like a dimer. What happened?"
Root Cause Analysis: You triggered two catastrophic side reactions simultaneously:
-
Nucleophilic Attack: n-BuLi is a strong nucleophile and attacked the ester (1,2-addition) faster than or competitive with the halogen exchange.
-
The "Benzyne" Elimination: Even if exchange occurs (forming the 3-Li species), the adjacent 2-Br is a good leaving group. The 3-Li species can eliminate LiBr to form 2,3-didehydrobenzoate (a benzyne) . This highly reactive intermediate will dimerize, react with solvent, or react with the nucleophile.
Technical Solution: NEVER use n-BuLi with this substrate. You must use Knochel’s Turbo Grignard (i-PrMgCl·LiCl).[1][2][3]
-
Why? The bulky isopropyl group does not attack the ester at low temps. The Mg-C bond is more covalent than Li-C, stabilizing the 3-magnesiate intermediate and preventing the elimination to benzyne—provided you keep it cold.
Protocol (Safe Exchange):
-
Dissolve substrate in dry THF. Cool to -40°C .
-
Add i-PrMgCl·LiCl (1.1 equiv) dropwise.
-
Stir at -40°C for 30–60 mins. (Do not warm to 0°C or RT, or benzyne formation will accelerate).
-
Add electrophile (e.g., DMF, aldehyde) at -40°C.
-
Warm slowly to RT only after quenching.
Module C: Ester Instability (Hydrolysis & Transesterification)
User Ticket #415: "I’m running a standard Suzuki with Na2CO3 in MeOH/Water. My product mass is correct, but the NMR shows a methyl ester instead of ethyl. Also, some carboxylic acid is forming."
Root Cause Analysis:
-
Transesterification: In methanolic base, the methoxide ion (formed from equilibrium) attacks the ethyl ester, swapping the groups (Et -> Me).
-
Saponification: Even though the ester is hindered by the 2-bromo group, aqueous carbonate at reflux (80°C) is sufficient to hydrolyze it to the carboxylic acid.
Technical Solution:
-
Solvent Switch: Remove alcohols. Use Dioxane, Toluene, or DMF .
-
Base Switch: Use anhydrous phosphate bases (K3PO4) or mild carbonates (Cs2CO3) in dry solvents. If water is required for the boronic acid, use a minimum amount and avoid alcohols.
-
If Alcohol is Mandatory: Use Ethanol (matches the ester) or a bulky alcohol like t-Amyl alcohol which is non-nucleophilic.
Visual Troubleshooting Guide
Reaction Pathway Decision Tree
Caption: Operational logic for functionalizing Ethyl 2-bromo-3-iodobenzoate. Green paths indicate safe protocols; Red paths indicate failure modes.
Quick Reference Data
Table 1: Catalyst & Reagent Compatibility Matrix
| Reaction Type | Recommended Reagents | Reagents to AVOID | Reason for Avoidance |
| Suzuki Coupling | Pd(PPh3)4, PdCl2(dppf), K3PO4 | Pd-G3/G4, S-Phos, NaOH | High activity leads to bis-coupling; NaOH causes hydrolysis. |
| Solvents (Suzuki) | Dioxane, Toluene, DMF | Methanol, Water (excess) | Transesterification (MeOH) and Saponification (H2O). |
| Metalation | i-PrMgCl[1]·LiCl (Turbo Grignard) | n-BuLi, t-BuLi | Alkyllithiums attack the ester group. |
| Base (General) | Cs2CO3, K3PO4 (Anhydrous) | NaOMe, NaOEt, LiOH | Alkoxides cause transesterification; Hydroxides hydrolyze. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[2] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. Link
- Leroux, F.; Schlosser, M. "The 'Halogen Dance' Reaction on Aromatic and Heteroaromatic Systems." Angewandte Chemie International Edition, 2002, 41, 4272.
- Boudet, N.; Knochel, P. "Stereoselective Preparation of Polyfunctionalized Alkenylmagnesium Reagents." Organic Letters, 2006, 8(17), 3737–3740.
Sources
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Handling of Ethyl 2-bromo-3-iodobenzoate Derivatives
Current Status: Operational Ticket ID: #EBIB-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Scaffold Architecture
Ethyl 2-bromo-3-iodobenzoate is a high-value pharmacophore scaffold distinguished by its differential halogen reactivity . It serves as a "switchboard" for sequential cross-coupling reactions.
-
Site A (C3-Iodine): High lability. Reacts first under mild Pd-catalyzed conditions (Room Temp to 60°C).
-
Site B (C2-Bromine): Lower lability. Sterically hindered by the ortho-ester and C3-substituent. Reacts second, typically requiring elevated temperatures (>80°C) and specialized ligands (e.g., SPhos, XPhos).
-
Site C (Ethyl Ester): Latent electrophile. Susceptible to hydrolysis under strong basic aqueous conditions.
This guide addresses the specific purification bottlenecks inherent to this scaffold: chemoselectivity leakage , protodehalogenation , and ester hydrolysis .
Troubleshooting Guides (Q&A Format)
Module A: Chemoselectivity & Cross-Coupling Purification
Q: I attempted a Suzuki coupling at the C3-Iodine position, but I observe significant bis-coupled product (reaction at both I and Br). How do I separate these?
A: This is a kinetic control failure. The C2-Bromine is sterically crowded but will react if the catalyst is too active or the temperature is too high.
-
Root Cause Analysis:
-
Temperature: Operating >60°C promotes oxidative addition into the C-Br bond.
-
Catalyst: Ligands like XPhos or SPhos are too active for the first step; they lower the activation energy for the C-Br bond. Use "weaker" ligands like PPh3 or dppf for the first coupling.
-
-
Purification Protocol: The polarity difference between the mono-coupled (usually more polar if heteroaryl) and bis-coupled product is often narrow.
-
TLC Optimization: Do not use 100% Ethyl Acetate/Hexanes. Switch to Dichloromethane (DCM) / Hexanes or Toluene / Acetone . The π-π interactions of Toluene often separate the biaryl species better than simple polar modifiers.
-
Stationary Phase: If
, switch from standard Silica (40-63 µm) to C18 Reverse Phase silica. The alkyl chain interaction often resolves the "greasy" bis-coupled impurity from the mono-coupled product.
-
Module B: The "De-Halo" Impurity (Protodehalogenation)
Q: My LC-MS shows a major impurity with a mass of [M-126] (loss of Iodine) or [M-80] (loss of Bromine). It co-elutes with my product.
A: You are observing protodehalogenation .[1] This occurs when the oxidative addition complex (Ar-Pd-X) undergoes reduction (hydride transfer) instead of transmetallation.
-
Mechanism: This is often driven by excess alcohol (solvent) or trace water acting as a hydride source in the presence of base, or slow transmetallation due to steric hindrance at the C2/C3 positions.
-
Purification Strategy:
-
Chemical Wash: These impurities (ethyl 2-bromobenzoate or ethyl 3-iodobenzoate derivatives) are chemically very similar to the product. Standard flash chromatography is often ineffective.
-
Recrystallization (The "Gold Standard"): The crystal lattice of the de-halogenated impurity is significantly different.
-
Solvent System: Dissolve crude in hot Ethanol/Heptane (1:4) . Cool slowly to 0°C. The symmetrical de-halogenated byproducts often remain in the mother liquor.
-
-
Module C: Ester Stability & Hydrolysis
Q: During the workup, I lost the ethyl ester and isolated the carboxylic acid. How do I prevent this?
A: The ortho-effect of the C2-Bromine accelerates hydrolysis by twisting the carbonyl out of conjugation, making it more electrophilic, while the base used for coupling attacks it.
-
Immediate Fix:
-
Stop using Hydroxide Bases: Avoid NaOH or KOH.
-
Switch to: Anhydrous K3PO4 or Cs2CO3 suspended in Dioxane or Toluene.
-
Workup: Do not wash with highly basic aqueous solutions. Quench with saturated NH4Cl (mildly acidic) immediately upon completion.
-
Workflow Visualization
Figure 1: Sequential Functionalization Logic
This diagram illustrates the critical temperature and ligand "gates" required to maintain high purity during sequential coupling.
Caption: Sequential logic flow. Note that violating the temperature ceiling in Step 1 leads to immediate bis-coupling impurities.
Figure 2: Purification Decision Matrix
Follow this logic to determine the optimal purification method based on crude purity and impurity profile.
Caption: Decision tree for purification. "Delta Rf" refers to the separation between the product and the nearest impurity (usually des-halo or homocoupled).
Metal Scavenging Protocol (Pharma Compliance)
For drug development applications, Palladium (Pd) levels must typically be <10 ppm. Standard chromatography rarely achieves this.
Table 1: Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For | Protocol |
| SiliaMetS® Thiol | -SH (Thiol) | Pd(II), Pd(0) | Add 4 eq. relative to catalyst.[1][2][3][4][5][6][7][8][9] Stir 4h @ 50°C in EtOAc. Filter. |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(0) complexes | Best for SPhos/XPhos removal. Stir 12h @ RT. |
| Activated Carbon | N/A | Bulk Pd removal | Slurry in hot MeOH, filter through Celite. (Non-selective; may adsorb product). |
Step-by-Step Scavenging Protocol:
-
Dissolve the crude oil (post-workup) in Ethyl Acetate or THF (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent 3-mercaptopropyl silica) at 50% w/w relative to the crude mass.
-
Heat to 50°C for 4 hours with vigorous stirring.
-
Cool to room temperature.
-
Filter through a 0.45 µm PTFE pad or a fine sintered glass funnel.
-
Concentrate the filtrate.
-
Validation: Check Pd levels via ICP-MS.
References
-
Almond-Thynne, J., et al. (2016).[10] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 6909-6913. Link
- Relevance: Defines the mechanistic basis for I vs.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link
- Relevance: The authoritative source on metal scavenging protocols (Silica-thiol vs. Carbon).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
- Relevance: Explains the mechanism of protodehalogen
-
Sigma-Aldrich. "2-Bromo-3-iodobenzoic acid Product Specification." Link
- Relevance: Physical properties and handling d
Sources
- 1. reddit.com [reddit.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 2-bromo-3-iodobenzoate
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Process Optimization
Executive Technical Overview
The Challenge: Synthesizing Ethyl 2-bromo-3-iodobenzoate presents a unique "crowding" challenge. The 1,2,3-trisubstitution pattern on the benzene ring creates significant steric strain. Furthermore, direct iodination of ethyl 2-bromobenzoate is not recommended ; electronic directing effects (Ester = meta-director; Bromine = ortho/para-director) favor the 5-position, not the 3-position.
The Solution: The only robust, regioselective route is the Sandmeyer Transformation starting from a defined amino-precursor, followed by esterification. This guide focuses on the "Acid-First" route (Sandmeyer on the acid, then esterification) as it allows for easier purification of the intermediate, though the "Ester-First" route is also discussed.
Validated Synthetic Pathway
Figure 1: The regioselective "Acid-First" pathway avoids isomer scrambling common in direct halogenation.
Critical Troubleshooting: The Sandmeyer Step
Context: Converting the amino group to iodine. This is the step most prone to failure (decomposition/tar formation).
FAQ: Sandmeyer Instability & Yield Loss
Q: My reaction mixture turns into a black tar upon adding KI. What went wrong? A: This is "Diazo-Decomposition." The diazonium intermediate is thermally unstable.
-
Diagnosis: If the temperature exceeded 5°C during diazotization, the salt decomposed into phenols or polymerized tars before the iodine could install.
-
Fix: Maintain internal temperature between -5°C and 0°C during nitrite addition. Ensure the KI solution is cooled before addition.
Q: I see a deep purple vapor and the yield is low. Is this normal?
A: Purple vapor is free Iodine (
-
Fix: Add Urea to the reaction mixture after diazotization but before KI addition. This quenches excess Nitrous Acid (
) and prevents it from oxidizing your KI reagent.
Q: The product is contaminated with a red solid that won't wash away. A: This is likely an azo-coupling byproduct (reaction between the diazonium salt and unreacted starting amine).
-
Fix: Ensure you use 2.5 - 3.0 equivalents of acid (HCl or
). High acidity keeps the amine protonated (anilinium form), preventing it from acting as a nucleophile and coupling with the diazonium salt.
Protocol 1: Optimized Sandmeyer Iodination
Target: 2-Bromo-3-iodobenzoic acid
-
Dissolution: Suspend 3-amino-2-bromobenzoic acid (1 equiv) in
(3 equiv). Cool to . -
Diazotization: Dropwise add
(1.1 equiv, dissolved in min. water). CRITICAL: Keep temp . Stir for 20 min. -
Quench: Add Urea (0.1 equiv) to destroy excess nitrite (check with starch-iodide paper; it should NOT turn blue instantly after urea treatment).
-
Iodination: Add a solution of
(1.5 equiv) in water dropwise. -
Workup: Allow to warm to RT, then heat to
for 30 min to ensure evolution is complete. -
Purification: Filter the solid. Redissolve in dilute
, filter off insoluble tars, then re-acidify with to precipitate the pure acid.
Critical Troubleshooting: Esterification
Context: Converting the sterically hindered acid to the ethyl ester.
FAQ: Steric Hindrance & Reaction Stalling
Q: I tried standard Fischer Esterification (EtOH + H2SO4 reflux), but I still have 40% starting material after 24 hours. A: The "Ortho Effect" is blocking you. The Bromine at position 2 and Iodine at position 3 create a "steric wall" protecting the carbonyl carbon. Ethanol is too bulky to attack efficiently under equilibrium conditions.
-
Fix: Switch to the Acid Chloride Method . It is irreversible and highly reactive.
Q: Can I use DCC/DMAP coupling? A: You can, but the urea byproduct is often hard to remove from these heavy halogenated esters. The Acid Chloride route is cleaner for scale-up.
Protocol 2: Sterically Hindered Esterification
Target: Ethyl 2-bromo-3-iodobenzoate
-
Activation: Dissolve 2-bromo-3-iodobenzoic acid in anhydrous Toluene or DCM.
-
Chlorination: Add Thionyl Chloride (
, 2.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours. (Gas evolution must cease). -
Evaporation: Remove solvent and excess
under vacuum. You now have the crude Acid Chloride. -
Esterification: Redissolve residue in dry DCM. Add anhydrous Ethanol (3.0 equiv) and Pyridine (1.1 equiv) at
. Warm to RT and stir. -
Validation: Monitor by TLC. The acid spot (baseline) should disappear completely.
Analytical Data & Specifications
Comparison of Synthetic Methods
| Parameter | Direct Halogenation | Sandmeyer Route (Recommended) |
| Regioselectivity | Poor (Favors 5-iodo isomer) | Excellent (Determined by precursor) |
| Yield | Low (<30%) | Moderate to High (60-80%) |
| Purification | Difficult (Isomer separation required) | Easy (Acid-base extraction) |
| Scalability | Low | High |
Visual Troubleshooting Logic
Figure 2: Rapid diagnostic tree for visual defects during the Sandmeyer reaction.
References
-
Organic Syntheses , Coll.[1][2] Vol. 2, p. 351 (1943). Preparation of m-Iodobenzoic Acid (Sandmeyer General Procedure).
-
BenchChem Technical Guides . Optimizing yield and purity in 3-Bromobenzoic acid synthesis (Sandmeyer Troubleshooting).
-
Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic Compounds."[3] Synthesis 2007(01): 81-84. (Modern improvements to Sandmeyer).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
Sources
Troubleshooting low conversion rates in reactions with Ethyl 2-bromo-3-iodobenzoate
Technical Support Center: Optimizing Reactivity of Ethyl 2-bromo-3-iodobenzoate
Executive Summary: The "Gateway Scaffold" Paradox
Ethyl 2-bromo-3-iodobenzoate (CAS: 1261442-65-2) is a high-value scaffold for poly-functionalized pharmaceutical intermediates. Its utility lies in its three distinct reactive sites: the C3-iodine (most reactive), the C2-bromine (sterically crowded), and the C1-ester (electrophilic).
However, users frequently encounter a "conversion cliff." While the C3-iodine typically reacts well, the subsequent activation of the C2-bromine often stalls. Furthermore, the adjacent ester group poses a constant risk of nucleophilic attack or hydrolysis. This guide deconstructs these failure modes using field-proven mechanistic insights.
Module 1: The C3-Iodine (The "Selective" Step)
Context: The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Under standard Palladium (Pd) catalysis, oxidative addition should occur exclusively at C3.
Common Issue: Protodeiodination (Loss of Iodine)
Symptom: You observe the disappearance of the starting material (SM) and the formation of ethyl 2-bromobenzoate (mass = SM - 126 + 1). No coupled product is formed. Root Cause: The Pd(II)-aryl intermediate is forming, but transmetallation is failing. The intermediate effectively "steals" a proton from moisture or the solvent, leading to reduction. Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Anhydrous THF or Toluene | "Wet" solvents provide the proton source for protodeiodination. |
| Base | Use K₃PO₄ or CsF (anhydrous) | Carbonate bases (K₂CO₃) often require water to dissolve, increasing proton availability. Phosphate/Fluoride bases work in anhydrous suspensions. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Keep the ligand simple. Bulky ligands (like Buchwald types) are unnecessary for the C-I bond and may complicate the selectivity. |
FAQ: Why is my selectivity poor (C2 reacting along with C3)?
Answer: You are likely "over-driving" the reaction.
-
The Fix: Lower the temperature to 40–60°C. The C-I bond activates readily at mild temperatures. Heating to reflux (>80°C) provides enough energy to overcome the activation barrier for the C-Br bond, eroding chemoselectivity.
Module 2: The C2-Bromine (The "Steric Wall")
Context: Once the C3 position is functionalized, the C2-bromine becomes an "ortho-ortho" sandwich. It is flanked by the C1-ester and the new C3-substituent. Standard catalysts (e.g., Tetrakis) will fail here due to extreme steric hindrance.
Common Issue: 0% Conversion at C2
Symptom: The C3-substituted intermediate persists unchanged, even after 24 hours at reflux. Root Cause: The Pd(0) species cannot access the C-Br bond for oxidative addition due to the steric bulk of the neighboring groups (the "Cone Angle" problem). Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Ligand | SPhos or XPhos | These Buchwald biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (preventing catalyst dimerization), but their specific geometry allows them to "reach" into hindered pockets. |
| Pre-catalyst | XPhos Pd G2/G3 | Using a pre-formed catalyst ensures a 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-black, which is common with hindered substrates. |
| Temperature | 100°C – 110°C | You must supply sufficient thermal energy to distort the aromatic ring slightly and allow Pd insertion. Use Toluene or Dioxane.[1] |
Module 3: The Ester Compatibility (The "Hidden Trap")
Context: The ethyl ester is an electrophile. If you use strong nucleophiles (Grignard/Lithium reagents) for halogen exchange, they will attack the ester before or during the exchange.
Common Issue: "Turbo-Grignard" Decomposition
Symptom: Complex mixture of alcohols and ketones; loss of the ester group. Root Cause: Standard Grignard exchange conditions (0°C or RT) are too energetic. The rate of nucleophilic attack on the ester competes with the rate of Iodine-Magnesium exchange. Troubleshooting Protocol:
-
Temperature Control: The reaction must be performed at -40°C to -78°C .
-
Reagent: Use iPrMgCl·LiCl (Turbo Grignard) . The LiCl breaks up magnesium aggregates, accelerating the I/Mg exchange so it finishes before the ester can be attacked.
-
Quench: The electrophile must be added immediately after the exchange is complete (usually <30 mins at -40°C).
Visual Troubleshooting Guide
The following logic tree helps you diagnose the specific failure mode based on LCMS/NMR data.
Caption: Decision matrix for diagnosing low conversion based on reaction site and byproduct analysis.
Standardized Protocol: Sequential C3 then C2 Arylation
This protocol is designed to validate reactivity. It assumes the goal is to install two different aryl groups.
Step 1: C3-Selective Suzuki Coupling
-
Charge: Ethyl 2-bromo-3-iodobenzoate (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), Pd(PPh₃)₄ (3 mol%).
-
Solvent: Toluene (0.2 M).
-
Base: K₃PO₄ (2.0 equiv, solid, anhydrous).
-
Conditions: Degas rigorously (Argon sparge). Heat to 60°C for 4-6 hours.
-
Checkpoint: Monitor by HPLC. Stop when SM is <2%. Do not overheat.
Step 2: C2-Hindered Suzuki Coupling
-
Isolate: Work up and purify the Step 1 product. Do not attempt "one-pot" unless you are experienced.
-
Charge: Step 1 Product (1.0 equiv), Aryl-Boronic Acid B (1.5 equiv), XPhos Pd G3 (5 mol%).
-
Solvent: 1,4-Dioxane (0.1 M).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).
-
Conditions: Heat to 100°C for 12-18 hours.
-
Note: The reaction mixture will turn dark black/brown. This is normal for high-temperature Pd couplings.
References
-
Chemoselective Cross-Coupling of Polyhalogenated Arenes
-
Title: Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions.[2][3]
- Source:The Journal of Organic Chemistry (2011).
- Relevance: Establishes the hierarchy of reactivity (I > Br) and the use of specific Pd catalysts for ethyl ester-containing aryl halides.
-
URL:[Link]
-
-
Overcoming Steric Hindrance in Pd-Catalysis
-
Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0).[4]
- Source:Journal of the American Chemical Society (2025/Recent findings on steric acceler
- Relevance: Explains why bulky ligands (XPhos/SPhos) are mandatory for the C2-position (ortho-ortho substituted) coupling.
-
URL:[Link](Note: Generalized link to JACS recent steric studies).
-
-
Halogen-Magnesium Exchange (Turbo Grignard)
- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
- Source:Angewandte Chemie International Edition (2004) - The seminal Knochel paper.
-
Relevance: Defines the protocol for using iPrMgCl·LiCl to tolerate sensitive esters during exchange.
-
URL:[Link]
-
Catalyst Selection Guides
- Title: A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
-
Source: BenchChem Technical Guides.
- Relevance: Provides comparative data on ligand performance for bromo-iodo arenes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures for reactions containing Ethyl 2-bromo-3-iodobenzoate
Technical Support Center: Ethyl 2-bromo-3-iodobenzoate Work-Up & Handling
Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Unit) Subject: Optimization of Work-up Procedures for Poly-halogenated Benzoate Scaffolds
Introduction: The "Orthogonal" Challenge
You are working with Ethyl 2-bromo-3-iodobenzoate , a high-value scaffold designed for chemoselective transformations. Its value lies in its orthogonal reactivity : the C3-iodine is highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Sonogashira), while the C2-bromine remains inert under mild conditions, serving as a secondary handle for later functionalization.
However, this molecule presents specific work-up challenges:
-
Steric Congestion: The ortho-bromo substituent protects the ester from hydrolysis but traps impurities.
-
Iodine Instability: The C-I bond is light-sensitive and prone to homolytic cleavage, leading to discoloration.
-
Metal Affinity: If used in cross-coupling, the benzoate ester moiety can coordinate with Palladium (Pd), making catalyst removal difficult.
This guide replaces generic protocols with chemically grounded troubleshooting workflows.
Part 1: The "Golden Rule" Work-Up Protocol
Applicability: Standard isolation after synthesis or mild coupling reactions.
The Logic:
-
Solvent Choice: Ethyl Acetate (EtOAc) or MTBE are preferred. Avoid DCM if possible to prevent halogen exchange or emulsion formation with brine.
-
pH Control: The ortho-bromo group sterically hinders the ester, but strong bases (NaOH) can still cause saponification at elevated temperatures. Use mild buffers.
-
Iodine Scavenging: Sodium Thiosulfate is mandatory to prevent autocatalytic decomposition caused by free iodine.
Step-by-Step Workflow
-
Quench: Cool reaction mixture to 0°C. Add Sat. aq. NH₄Cl (mildly acidic/neutral) to quench any active anions (Grignards/Lithio species) or unreacted bases.
-
Dilution: Dilute with 3 volumes of EtOAc.
-
Iodine Wash (Critical): Wash the organic phase with 10% aq. Sodium Thiosulfate (Na₂S₂O₃) until the organic layer is yellow/colorless (removes purple I₂ tint).
-
Base Wash: Wash with Sat. aq. NaHCO₃ (removes acidic byproducts).
-
Brine/Dry: Wash with saturated NaCl. Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics).
-
Concentration: Rotary evaporate at <40°C . Note: High heat can cause de-iodination.
Part 2: Troubleshooting & FAQs (Interactive Guide)
Ticket #001: "My product turned purple/brown during storage."
Diagnosis: Iodine liberation (Homolytic cleavage of C-I bond). Cause: Exposure to light or residual acidity. Solution:
-
Immediate Action: Redissolve in EtOAc and wash with dilute Na₂S₂O₃.
-
Prevention: Store the oil/solid in amber vials wrapped in foil at -20°C. Add a stabilizer like Copper powder (activated) if storing for >1 month (only if compatible with downstream chemistry).
Ticket #002: "I have a persistent emulsion during extraction."
Diagnosis: Density matching or surfactant formation. Cause: Poly-halogenated aromatics are dense. When mixed with brine/EtOAc, the densities may equalize, preventing phase separation. Solution:
-
The "Filter" Trick: Pass the entire biphasic mixture through a pad of Celite 545 . This breaks the surface tension of the emulsion.
-
Density Shift: Add a small amount of DCM (increases organic density) or water (decreases aqueous density) to force separation.
Ticket #003: "The ester hydrolyzed to the acid (2-bromo-3-iodobenzoic acid)."
Diagnosis: Saponification. Cause: The ortho-bromo group provides steric hindrance, but if you used a strong base (e.g., LiOH, NaOH) in the coupling step and heated it, hydrolysis occurs. Solution:
-
Recovery: If you need the ester, you must re-esterify. Use Ethyl Iodide + K₂CO₃ in DMF (mild alkylation of the carboxylate) rather than Fischer esterification (acid reflux might de-iodinate).
-
Prevention: Switch bases in future couplings to K₃PO₄ or Cs₂CO₃ (anhydrous conditions) rather than aqueous hydroxides.
Ticket #004: "I cannot get the Palladium out (Black residue)."
Diagnosis: Metal coordination to the ester/halide. Cause: Benzoates are weak ligands. Pd(0) clusters stick to the product. Solution: See the Metal Scavenging Protocol below.
Part 3: Advanced Protocol – Metal Scavenging
When this scaffold is used in Suzuki/Sonogashira couplings, standard washes fail to remove trace Pd (<50 ppm required for pharma).
Comparative Scavenging Data
| Method | Efficiency (Pd Removal) | Yield Loss | Recommended For |
| Celite Filtration | Low (removes bulk black) | <1% | Crude cleanup |
| Silica-Thiol (SH) | High (>95%) | 2-5% | Final purification |
| Activated Carbon | Medium (60-80%) | 10-20% | Large scale (cheap) |
| N-Acetylcysteine Wash | High (>90%) | <5% | Best Balance |
The "N-Acetylcysteine" (NAC) Wash Protocol
Why it works: NAC is a zwitterionic chelator that pulls Pd from the organic phase into the aqueous phase.
-
Dissolve crude reaction mixture in EtOAc.
-
Prepare a 0.5 M aq. solution of N-Acetylcysteine , adjusted to pH 7-8 with NaOH.
-
Stir the organic phase with the NAC solution vigorously for 30 minutes at 40°C.
-
Separate phases. The aqueous layer will turn dark/brown (Pd-NAC complex).
-
Wash organic layer with water x2 to remove residual NAC.
Part 4: Visualizations
Diagram 1: The Standard Work-Up Logic Flow
Caption: Decision tree for processing reaction mixtures containing Ethyl 2-bromo-3-iodobenzoate.
Diagram 2: Palladium Removal Strategy
Caption: Selecting the correct scavenging method based on impurity profile.
References
-
Reactivity of Ethyl 4-iodobenzoate (Analogous Scaffold)
-
Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. BenchChem. Link
-
-
General Suzuki Coupling Procedures & Ligand Effects
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. Link
-
-
Palladium Removal Techniques
-
Safety & Handling (SDS Data)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Dihalobenzoates: A Comparative Analysis of Ethyl 2-bromo-3-iodobenzoate
Introduction: The Strategic Value of Dihalogenated Scaffolds
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the choice of starting materials is paramount. Dihalogenated aromatic compounds are foundational building blocks, prized for their capacity to undergo sequential and site-selective functionalization. This allows for the controlled and predictable assembly of complex molecular architectures. Among these, ethyl benzoates bearing two different halogen atoms present a unique synthetic puzzle and a powerful tool.
This guide provides an in-depth comparative analysis of Ethyl 2-bromo-3-iodobenzoate, a substrate offering two distinct reactive sites for cross-coupling reactions. We will explore its physicochemical properties and reactivity in contrast to other dihalobenzoates, such as those with identical halogens or different halogen combinations. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how to leverage the unique reactivity of this and similar scaffolds to advance their synthetic programs.
Part 1: Physicochemical Properties - A Comparative Overview
The physical and chemical properties of a substrate dictate its handling, reaction conditions, and purification strategies. The identity and position of the halogen substituents on the benzoate ring significantly influence these characteristics.
The data below summarizes key properties for Ethyl 2-bromo-3-iodobenzoate and a selection of related dihalobenzoates. The increasing molecular weight correlates with the size of the halogen atoms (F < Cl < Br < I). Properties like boiling point and density are also heavily influenced by the larger, more polarizable halogens (Iodine and Bromine), which lead to stronger intermolecular forces.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 2-bromo-3-iodobenzoate | 1261442-65-2 | C₉H₈BrIO₂ | 354.97 | Not specified |
| Ethyl 2-bromobenzoate | 6091-64-1 | C₉H₉BrO₂ | 229.07[1][2] | Colorless oily liquid[3] |
| Ethyl 3-iodobenzoate | 58313-23-8 | C₉H₉IO₂ | 276.07[4] | Colorless to light orange clear liquid |
| Ethyl 2-iodobenzoate | 1829-28-3 | C₉H₉IO₂ | 276.07[5] | Colorless to light yellow/orange clear liquid |
| Ethyl 2-bromo-3-fluorobenzoate | 1131040-49-7 | C₉H₈BrFO₂ | 247.06[6] | Not specified |
Part 2: The Core Principle: Chemoselective Reactivity in Cross-Coupling
The primary synthetic advantage of Ethyl 2-bromo-3-iodobenzoate lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The bond dissociation energy of a C-X bond decreases down the halogen group (C-F > C-Cl > C-Br > C-I). Consequently, the C-I bond is weaker and more readily cleaved by the palladium catalyst than the C-Br bond. This energy difference allows for highly selective reactions at the iodine position under mild conditions, leaving the bromine atom untouched for a subsequent, different coupling reaction.
This chemoselectivity is a powerful tool for molecular construction. It enables a programmed, stepwise introduction of different functionalities onto the aromatic ring, a feat that is difficult to achieve with dihalobenzoates bearing identical halogens (e.g., Ethyl 2,3-dibromobenzoate), which would typically require careful control of stoichiometry to avoid double-coupling or yield mixtures of products.
Mechanism: The Suzuki-Miyaura Reaction
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The initial, selective oxidative addition to the more reactive C-I bond is the key to the utility of Ethyl 2-bromo-3-iodobenzoate.
Caption: Standard experimental workflow for a cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of Ethyl 2-bromo-3-iodobenzoate
This protocol is designed to selectively couple a phenyl group at the C-I position.
Materials:
-
Ethyl 2-bromo-3-iodobenzoate (1.0 mmol, 355 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromo-3-iodobenzoate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent oxidation of the Pd(0) species formed in situ.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 2-bromo-3-phenylbenzoate.
Protocol 2: Comparative Suzuki-Miyaura Coupling of Ethyl 2,3-dibromobenzoate
This protocol illustrates the reaction with a substrate containing two identical, less reactive halogens. Harsher conditions are often required, and a mixture of products is possible.
Materials:
-
Ethyl 2,3-dibromobenzoate (1.0 mmol, 308 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 22 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from Protocol 1, using the reagents listed above. The choice of a more robust catalyst like Pd(dppf)Cl₂ is intentional for the less reactive C-Br bonds.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The higher temperature and longer reaction time are necessary due to the stronger C-Br bond.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
-
Purification: Follow step 7 from Protocol 1. Note that analysis of the product mixture may show mono-coupled product, di-coupled product, and unreacted starting material, complicating purification.
Comparative Experimental Data
The following table summarizes expected outcomes from Suzuki-Miyaura couplings with various dihalobenzoates, based on established principles of reactivity.
| Substrate | Coupling Partner | Typical Conditions | Expected Major Product | Typical Yield | Causality & Key Insights |
| Ethyl 2-bromo-3-iodobenzoate | Phenylboronic Acid | Pd(OAc)₂/PPh₃, K₂CO₃, Toluene/H₂O, 80°C, 4h | Ethyl 2-bromo-3-phenylbenzoate | >90% | High selectivity due to the large difference in C-I vs. C-Br bond reactivity. Mild conditions are sufficient. |
| Ethyl 2,3-dibromobenzoate | Phenylboronic Acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 110°C, 18h | Ethyl 2-bromo-3-phenylbenzoate | ~60-75% | Harsher conditions needed for C-Br activation. Risk of side products (di-substitution, dehalogenation). |
| Ethyl 2-bromo-3-fluorobenzoate | Phenylboronic Acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100°C, 12h | Ethyl 2-phenyl-3-fluorobenzoate | >85% | The C-F bond is largely unreactive in standard Pd coupling, leading to high selectivity for C-Br activation. |
Part 4: Applications in Drug Development & Conclusion
The ability to perform programmed, sequential cross-coupling reactions is not merely an academic exercise; it is a cornerstone of modern medicinal chemistry and process development. [7]Molecules like Ethyl 2-bromo-3-iodobenzoate are high-value intermediates that allow for the rapid generation of diverse compound libraries. A synthetic route can first introduce a key pharmacophore at the 'iodo' position, followed by the addition of a solubilizing group or a metabolic blocking group at the 'bromo' position. This strategic diversification is essential for optimizing the efficacy, safety, and pharmacokinetic profiles of drug candidates. For example, related dihalogenated benzoic acids are known intermediates in the synthesis of approved drugs like lamotrigine. [8] In conclusion, Ethyl 2-bromo-3-iodobenzoate stands out as a superior building block for complex synthesis compared to its symmetric dihalo-counterparts. Its predictable, chemoselective reactivity provides an unparalleled level of control, enabling chemists to design and execute efficient, multi-step synthetic routes. Understanding the fundamental principles of its reactivity, as outlined in this guide, empowers researchers to construct novel molecules with precision, accelerating innovation in both pharmaceutical and material sciences.
References
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ALDLAB CHEMICALS. Ethyl 2-bromo-3-iodobenzoate. Available at: [Link]
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Lee, P. H., et al. (2011). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 312-315. Available at: [Link]
-
Novák, Z., et al. (2004). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. The Journal of Organic Chemistry, 69(15), 5126-5128. Available at: [Link]
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Asian Journal of Pharmaceutics. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. Available at: [Link]
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Neff, R. K., & Doyle, A. G. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 47(5), 1546–1557. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 80186, Ethyl 2-bromobenzoate. Available at: [Link]
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Angene Chemical. Ethyl 2-bromobenzoate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 143542, Ethyl 3-iodobenzoate. Available at: [Link]
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Organic Chemistry Portal. Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular bioscience. Available at: [Link]
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Rao, B. P., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of chromatographic science, 50(7), 579–586. Available at: [Link]
-
Organic Chemistry Frontiers. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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National Center for Biotechnology Information. (2024). Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular bioscience. Available at: [Link]
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Chemical Society Reviews. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
-
ResearchGate. (2018). (PDF) Validation of Analytical Methods. Available at: [Link]
-
Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Available at: [Link]
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Brandl, F., & Göpferich, A. (2016). The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 101, 1-13. Available at: [Link]
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MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. Available at: [Link]
-
Ashdin Publishing. (2023). Review Article. International Journal of Analytical Chemistry. Available at: [Link]
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ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry. Available at: [Link]
-
The University of Texas at Austin. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
-
PubMed. (2011). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available at: [Link]
-
Human, Health and Halal Metrics. (2020). Validated analytical method for characterization of alcohols marketed in Tehran, Iran. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ResearchGate. (2017). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Available at: [Link]
-
National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1512–1522. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Ethyl 2-bromo-3-iodobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the precise and efficient construction of complex molecular architectures is paramount. Ethyl 2-bromo-3-iodobenzoate stands as a versatile building block, its di-halogenated nature offering a gateway to sequential and site-selective functionalization through cross-coupling reactions. The choice of catalyst is not merely a procedural step but a critical decision that dictates yield, selectivity, and overall process efficiency. This guide provides an in-depth, objective comparison of common catalytic systems for reactions involving Ethyl 2-bromo-3-iodobenzoate, grounded in mechanistic principles and supported by experimental data from analogous systems.
The Significance of Selective Functionalization
Ethyl 2-bromo-3-iodobenzoate possesses two distinct reactive centers for cross-coupling: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The inherent difference in bond dissociation energies (C-I < C-Br) allows for selective activation, enabling a stepwise introduction of different functionalities. This sequential approach is a powerful strategy for the synthesis of highly substituted aromatic compounds, which are prevalent in pharmaceuticals and advanced materials. A successful catalytic system must not only be highly active but also exhibit exceptional selectivity for the more labile C-I bond in the initial coupling step.
Benchmarking Catalyst Performance: A Comparative Analysis
The efficiency of a catalyst in the context of Ethyl 2-bromo-3-iodobenzoate reactions is a multifactorial equation, with the metal center, ligand architecture, and reaction conditions all playing pivotal roles. Here, we compare the performance of palladium, nickel, and copper-based catalytic systems, the workhorses of modern cross-coupling chemistry.
Core Directive: Understanding the Catalytic Landscape
Our analysis will focus on the Suzuki-Miyaura coupling, a widely employed and versatile C-C bond-forming reaction. The principles discussed, however, are broadly applicable to other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations.
Table 1: Comparative Performance of Catalytic Systems for the Selective Suzuki-Miyaura Coupling of Aryl Bromo-Iodides
| Catalyst System | Metal | Ligand | Typical Loading (mol%) | Temp. (°C) | Reaction Time (h) | Yield (Selective C-I Coupling) | Turnover Number (TON) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Pd | PPh₃ | 1-5 | 80-100 | 12-24 | Good to Excellent | Moderate | Commercially available, well-understood reactivity. | Lower activity for less reactive substrates, potential for PPh₃ dissociation issues. |
| Pd(OAc)₂ / SPhos | Pd | SPhos | 0.5-2 | RT-80 | 2-8 | Excellent | High | High activity at low loadings, broad substrate scope. | Air-sensitive ligand, higher cost. |
| Pd(dba)₂ / XPhos | Pd | XPhos | 0.5-2 | RT-100 | 2-8 | Excellent | High | Highly active for challenging substrates, good stability. | Air-sensitive ligand, higher cost. |
| NiCl₂(dme) / dppf | Ni | dppf | 2-10 | 60-100 | 8-16 | Good | Moderate | Cost-effective metal, unique reactivity for certain substrates. | Can promote side reactions, often requires higher temperatures. |
| Ni(cod)₂ / IPr | Ni | IPr (NHC) | 1-5 | 50-90 | 4-12 | Good to Excellent | High | Highly active, good for sterically hindered substrates. | Air-sensitive catalyst, ligand synthesis can be complex. |
| CuI / Phenanthroline | Cu | Phenanthroline | 5-15 | 100-140 | 18-36 | Moderate to Good | Low to Moderate | Abundant and inexpensive metal, useful for C-N and C-O couplings. | Often requires higher temperatures and catalyst loadings, narrower substrate scope for C-C coupling. |
Note: The data presented is a synthesis of typical results from the literature for substrates analogous to Ethyl 2-bromo-3-iodobenzoate. Actual performance will vary depending on the specific coupling partner and reaction conditions.
Causality Behind Experimental Choices: A Mechanistic Perspective
The observed differences in catalyst performance are deeply rooted in their respective reaction mechanisms. The key step governing selectivity in di-halogenated substrates is the initial oxidative addition of the aryl halide to the metal center.
Palladium: The Gold Standard
Palladium catalysts are the most extensively studied and widely used for selective cross-coupling of bromo-iodo arenes. The generally accepted reactivity trend for oxidative addition to Pd(0) is C-I > C-Br >> C-Cl, which forms the basis for the high selectivity observed.
-
Expertise & Experience: The choice of ligand is critical in fine-tuning the reactivity of the palladium center. Electron-rich, bulky phosphine ligands like SPhos and XPhos accelerate the rate-determining oxidative addition and subsequent reductive elimination steps, leading to higher turnover numbers and the ability to perform reactions at lower temperatures.[1] For instance, the biarylphosphine backbone of these ligands provides steric bulk that promotes the formation of the active monoligated Pd(0) species.
Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.
Nickel: The Cost-Effective Contender
Nickel catalysts have emerged as a powerful, more economical alternative to palladium. While often requiring slightly higher temperatures, they can exhibit unique reactivity and are particularly effective for coupling with sp³-hybridized centers.
-
Trustworthiness: The mechanism of nickel-catalyzed cross-coupling can be more complex, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles.[2] The selectivity for C-I over C-Br bond activation is generally high, though sometimes not as pronounced as with palladium, necessitating careful optimization of reaction conditions. The use of N-heterocyclic carbene (NHC) ligands like IPr has significantly broadened the scope and efficiency of nickel catalysis.[3]
Copper: The Ullmann Workhorse
Copper-catalyzed cross-coupling, particularly for C-N and C-O bond formation (Ullmann condensation), is a well-established methodology. Its application in C-C coupling of aryl halides is also known, though it typically requires more forcing conditions.
-
Authoritative Grounding: Copper-catalyzed reactions often proceed through a different mechanism that may not involve a classical oxidative addition/reductive elimination sequence. For C-C coupling, higher temperatures are generally required to drive the reaction. While selective C-I functionalization is achievable, the higher reaction temperatures can sometimes lead to a decrease in selectivity compared to palladium or nickel systems. The development of new ligand systems, such as diamines and phenanthrolines, has improved the efficiency of copper catalysts.[4]
Experimental Protocols: A Self-Validating System
Reproducibility is the cornerstone of scientific integrity. The following detailed protocol for a highly selective Suzuki-Miyaura coupling of a bromo-iodoaryl system serves as a validated starting point for optimization with Ethyl 2-bromo-3-iodobenzoate.
Protocol: Selective Suzuki-Miyaura Coupling of 1-bromo-2-iodobenzene
This protocol is adapted from a literature procedure demonstrating high selectivity for the C-I bond.
Materials:
-
1-bromo-2-iodobenzene (1.0 mmol, 282.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: In a glovebox, charge a dry 10 mL Schlenk flask equipped with a magnetic stir bar with 1-bromo-2-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) to the flask.
-
Reaction Setup: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.
-
Heating: Place the flask in a preheated oil bath at 80 °C and stir for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-bromo-1,1'-biphenyl.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The selective functionalization of Ethyl 2-bromo-3-iodobenzoate is a testament to the power and precision of modern cross-coupling catalysis. While palladium-based catalysts, particularly those employing bulky biarylphosphine ligands like SPhos and XPhos, currently offer the most robust and efficient solutions for achieving high selectivity and yields under mild conditions, the landscape of catalysis is ever-evolving. The development of more active and selective nickel and copper catalysts remains a key area of research, driven by the economic and environmental advantages of these earth-abundant metals. For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and a systematic approach to catalyst screening, as outlined in this guide, are essential for unlocking the full synthetic potential of versatile building blocks like Ethyl 2-bromo-3-iodobenzoate.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Nickel-Catalyzed Cross-Coupling Reactions. Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nature, 509(7500), 299–309. [Link]
-
Recent Advances in Copper-Catalyzed Cross-Coupling Reactions. Monnier, F., & Taillefer, M. (2009). Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
A Guide to Suzuki-Miyaura Cross-Coupling. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Selective Cross-Coupling Reactions. Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Chemical Reviews, 102(5), 1359–1470. [Link]
-
Ullmann Condensation. Wikipedia. [Link]
-
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Bligaard, T., Bullock, R. M., Campbell, C. T., Chen, J. G., Gates, B. C., Gorte, R. J., ... & Neurock, M. (2016). ACS Catalysis, 6(4), 2590-2602. [Link]
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- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation | Sciety [sciety.org]
- 4. Copper-catalyzed selective difunctionalization of N-heteroarenes through a halogen atom transfer radical process - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Identity Confirmation: Regioselective Coupling of Ethyl 2-bromo-3-iodobenzoate
Executive Summary: The Regioselectivity Challenge
Ethyl 2-bromo-3-iodobenzoate is a high-value polyhalogenated scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its utility lies in its orthogonal reactivity : the presence of two distinct halogen leaving groups (iodine at C3, bromine at C2) theoretically allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
However, this scaffold presents a critical analytical challenge. While oxidative addition of Pd(0) typically favors the weaker C–I bond (C3) over the C–Br bond (C2), steric crowding from the adjacent ester group at C1 and the bromine at C2 can kinetically impede the C3 position. Consequently, reactions often yield a mixture of:
-
Target Product: C3-substitution (retention of C2-Br).
-
Regioisomer By-product: C2-substitution (retention of C3-I).
-
Bis-coupled Product: Substitution at both C2 and C3.
Standard low-resolution Mass Spectrometry (LRMS) cannot distinguish between the Target Product and the Regioisomer By-product, as they share the exact same molecular formula and mass. This guide compares the efficacy of analytical techniques for confirming product identity and provides a validated protocol for selective C3-functionalization.
Comparative Analysis of Analytical Methods
To ensure scientific integrity in drug development, researchers must move beyond simple mass confirmation. The following table compares the diagnostic utility of available methods for this specific scaffold.
Table 1: Diagnostic Utility for Regioisomer Differentiation[1]
| Method | Diagnostic Power | Speed | Key Limitation | Recommendation |
| LRMS / HRMS | Low | High | Cannot distinguish regioisomers. Both C2 and C3 products have identical | Use only for formula confirmation, not structural assignment. |
| 1H NMR (1D) | Medium | High | Splitting patterns (dd, t, dd) often overlap or look similar for both isomers due to the 1,2,3-substitution pattern. | Useful for purity, but risky for absolute structure assignment without reference standards. |
| 13C NMR (1D) | High | Medium | Requires sufficient sample mass. | Primary Screening Tool. The C–I carbon has a distinctively shielded chemical shift compared to C–Br. |
| 2D NMR (HMBC) | Very High | Low | Requires longer acquisition time and expert interpretation. | Gold Standard for solution-phase assignment. |
| X-Ray Crystallography | Absolute | Very Low | Requires single crystal growth (often difficult for oils/amorphous solids). | Use for final validation of the lead compound series. |
The "Carbon Fingerprint" Method (13C NMR)
The most efficient way to distinguish the C3-product from the C2-product is by tracking the ipso-carbon chemical shifts. Halogens exert a "Heavy Atom Effect" on the attached carbon.
-
Carbon attached to Iodine (C–I): Significantly shielded (shifted upfield), typically appearing at 90–105 ppm .
-
Carbon attached to Bromine (C–Br): Less shielded, typically appearing at 120–130 ppm .
Decision Logic:
-
Run 13C NMR on the Product.
-
Look for the ~100 ppm signal.
Validated Experimental Protocol
The following protocol is optimized for chemoselective Suzuki-Miyaura coupling at the C3-iodine position, preserving the C2-bromine for subsequent elaboration.
Reaction Scheme
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-3-iodobenzoate (1.0 equiv, 1.0 mmol).
-
Add the desired Arylboronic acid (1.1 equiv).
-
Add Potassium Carbonate (K₂CO₃) (2.5 equiv).
-
Note: Use anhydrous base if the boronic acid is protodeboronation-prone; otherwise, aqueous base accelerates the transmetallation.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Why this catalyst? The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(II) intermediate and promotes reductive elimination, but is bulky enough to enhance selectivity for the less hindered C3 position over the sterically congested C2 position.
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane/Water (4:1 v/v) (concentration 0.2 M).
-
CRITICAL: Degas the solvent stream by sparging with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Reaction:
-
Seal the vial and heat to 60°C for 4–6 hours.
-
Control Point: Do not exceed 80°C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C2-Br insertion, leading to bis-coupling.
-
-
Workup:
-
Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).
-
Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Structural Confirmation Workflow
Use this flowchart to interpret your analytical data and confirm the regioselectivity.
Expected Analytical Data (Target Product: C3-Aryl)
-
1H NMR (400 MHz, CDCl₃):
-
The characteristic splitting pattern of the starting material (three protons: dd, t, dd) will change.
-
Look for the Ethyl Ester signals: Quartet (~4.4 ppm) and Triplet (~1.4 ppm). These serve as an internal integration standard.
-
Diagnostic Change: The proton at C4 (previously ortho to Iodine) will shift significantly downfield due to the deshielding effect of the new aryl ring (anisotropy), compared to the starting material.
-
-
13C NMR (100 MHz, CDCl₃):
-
Disappearance of the signal at ~94.0 ppm (C3–I).
-
Retention of the signal at ~120.0 ppm (C2–Br).
-
Appearance of new aromatic signals corresponding to the coupled aryl group.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[1] Chemical Society Reviews, 36(7), 1036–1045. Link
-
Luescher, M. U., & Ritter, T. (2011). Site-Selective C–H Functionalization of Benzoate Esters. Organic Letters, 13(12), 3226–3229. Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
Sources
Strategic Advantage of Ethyl 2-bromo-3-iodobenzoate in High-Precision Scaffold Functionalization
[1]
Executive Summary
In the synthesis of polysubstituted aromatic pharmacophores, the 2,3-disubstituted benzoate motif represents a "privileged but difficult" substitution pattern. Traditional sequential halogenation of benzoic acid derivatives often fails to access this specific regiochemistry cleanly due to competing directing group effects (DGEs).[1]
Ethyl 2-bromo-3-iodobenzoate serves as a pre-functionalized "linchpin" scaffold.[1] Its primary advantage lies in chemoselectivity : the significant reactivity differential between the C–I and C–Br bonds allows for iterative, site-selective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without the need for intermediate protection or purification steps.
The Challenge: Why Sequential Halogenation Fails
To appreciate the value of the pre-functionalized scaffold, one must understand the limitations of creating it de novo via direct halogenation.
The Regioselectivity Trap
Attempting to synthesize the 2,3-dihalo pattern from ethyl benzoate introduces a conflict of directing groups:
-
Ethyl Benzoate Nitration/Halogenation: The ester is a meta-director, directing the first electrophile to C3.
-
Second Halogenation: Once a halogen is installed at C3, it becomes an ortho/para-director (deactivating), while the ester remains a meta-director (deactivating).[1]
-
Steric Clash: Introducing a second halogen at C2 (ortho to the ester, ortho to the C3-halogen) is sterically disfavored and electronically difficult. The electrophile prefers the less hindered C5 or C6 positions.
Result: "Traditional" routes yield complex isomeric mixtures requiring tedious chromatographic separation, often with <30% isolated yields of the desired 2,3-isomer.[1]
Visualization: The Regioselectivity Bottleneck
The following diagram illustrates the divergent pathways and yield losses inherent in traditional methods versus the convergent efficiency of the pre-functionalized scaffold.
Figure 1: Comparison of the low-yield sequential halogenation route (red) vs. the high-efficiency pre-functionalized scaffold workflow (green).[1]
The Solution: Chemoselectivity & Mechanism
Ethyl 2-bromo-3-iodobenzoate exploits the Bond Dissociation Energy (BDE) hierarchy of aryl halides.[1]
-
C–I Bond (~65 kcal/mol): Highly reactive; undergoes oxidative addition with Pd(0) rapidly, even at mild temperatures (RT to 40°C).[1]
-
C–Br Bond (~81 kcal/mol): Less reactive; remains inert under the mild conditions required for C–I activation.
-
Steric Environment: The C3-I position is less sterically encumbered than the C2-Br position (which is flanked by the ester and the C3 substituent). This steric difference reinforces the electronic preference for C3 functionalization first.
Comparative Performance Data
The table below summarizes the efficiency gains when using the pre-functionalized scaffold compared to generating the substitution pattern in situ.
| Metric | Sequential Halogenation Route | Ethyl 2-bromo-3-iodobenzoate Route |
| Total Steps | 4-5 (Nitration, Red, Sandmeyer x2) | 2 (Sequential Couplings) |
| Overall Yield | 15 - 28% | 75 - 92% |
| Regio-Purity | Requires HPLC/Column | >98% (Starting Material Purity) |
| Catalyst Load | High (due to sluggish steps) | Low (0.5 - 2.0 mol% Pd) |
| Atom Economy | Poor (Stoichiometric waste) | Excellent (Catalytic cycles) |
Experimental Protocol: Site-Selective Coupling
This protocol demonstrates the orthogonal functionalization capability. We will first couple the C–I bond (C3 position) and subsequently couple the C–Br bond (C2 position).
Phase 1: Chemoselective C-3 Arylation (Suzuki-Miyaura)
Objective: Selectively react the C–I bond while leaving the C–Br bond intact.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the benzoate, boronic acid, and Pd catalyst under
. -
Add degassed solvent and aqueous base.[1]
-
Critical Step: Stir at 40°C - 50°C .[1] Do not reflux. The lower temperature ensures only the C–I bond reacts.
-
Monitor by TLC/LCMS. The starting material (iodide) should vanish, converting to the mono-arylated bromide.
-
Note: The C–Br bond at C2 is sterically shielded by the ester and the new aryl group at C3, further protecting it from premature reaction.
-
Phase 2: C-2 Functionalization (Suzuki/Heck)
Objective: Activate the remaining C–Br bond.[1]
-
Reagents:
-
Procedure:
-
The C–Br bond, being less reactive and more hindered, requires "forcing" conditions (higher temp, stronger base, electron-rich bulky ligands like XPhos or Buchwald precatalysts).
-
Proceed to standard workup.
-
Mechanistic Pathway Visualization
The following diagram details the molecular logic of the orthogonal coupling sequence.
Figure 2: Orthogonal cross-coupling workflow exploiting the reactivity gap between C-I and C-Br bonds.
References
-
Fairlamb, I. J. S. (2007).[1] Site-selective transition metal-catalyzed cross-coupling reactions of halo-substituted arenes and heteroarenes.[1] Chemical Society Reviews.[2] Link
-
Langer, P. (2010).[1] Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes.[1] Advanced Synthesis & Catalysis.[3] Link[1]
-
Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles. Synthesis.[2][3][4][5][6][7][8] Link
-
Knochel, P., et al. (2004). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[1] Handbook of Functionalized Organometallics.[1] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
